Product packaging for 5-Methoxy-6-(trifluoromethyl)indoline(Cat. No.:CAS No. 178896-79-2)

5-Methoxy-6-(trifluoromethyl)indoline

Cat. No.: B183828
CAS No.: 178896-79-2
M. Wt: 217.19 g/mol
InChI Key: MCSWKSCZARDPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxy-6-(trifluoromethyl)indoline is a privileged chemical scaffold in medicinal chemistry and drug discovery research. The indoline core is a common structural motif in bioactive molecules, and its substitution with a methoxy group and a trifluoromethyl group enhances its potential as a building block for pharmaceuticals and agrochemicals . The trifluoromethyl group is particularly valued in lead optimization, as it can significantly improve a compound's metabolic stability, binding selectivity, and membrane permeability . This compound serves as a key synthetic intermediate for accessing more complex, three-dimensional structures. For instance, recent methodologies in visible-light-induced cascade reactions highlight the utility of such intermediates in the construction of complex, spirocyclic indoline architectures, which are prominent in modern drug discovery efforts . Furthermore, indoline derivatives have been extensively investigated as novel inhibitors of viral targets. Research has identified 3-indolinone analogs as potent inhibitors of influenza A neuraminidase, with mechanism-of-action studies revealing that these inhibitors bind to the 430-cavity of the enzyme, a site different from the conventional binding site of commercial drugs like oseltamivir . This makes the indoline scaffold a promising starting point for developing new anti-influenza agents, especially against strains with resistance to current therapies . The compound is intended for use in synthetic chemistry and biological screening applications strictly within a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3NO B183828 5-Methoxy-6-(trifluoromethyl)indoline CAS No. 178896-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSWKSCZARDPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458735
Record name 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178896-79-2
Record name 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Methoxy-6-(trifluoromethyl)indoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of 5-Methoxy-6-(trifluoromethyl)indoline, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic strategies, focusing on a two-step approach involving the synthesis of the corresponding indole followed by its reduction.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the 5-Methoxy-6-(trifluoromethyl)indole scaffold. Subsequently, this indole derivative is reduced to the target indoline. While various methods exist for indole synthesis and reduction, this guide will focus on established and reliable protocols, providing detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow.

Introduction

Indoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activity. The specific substitution pattern of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline ring can impart unique physicochemical and pharmacological properties, making this compound a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Synthetic Approach

The primary strategy for the synthesis of this compound involves two key transformations:

  • Synthesis of 5-Methoxy-6-(trifluoromethyl)indole: This step focuses on the construction of the indole ring system with the desired substituents. Various named reactions can be employed for this purpose, with the choice often depending on the availability of starting materials.

  • Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound: This transformation involves the selective reduction of the C2-C3 double bond of the indole ring to afford the corresponding indoline. Several reducing agents and conditions can be utilized to achieve this.

The overall synthetic workflow can be visualized as follows:

G Starting_Materials Starting Materials Indole_Synthesis Step 1: Indole Synthesis Starting_Materials->Indole_Synthesis Indole_Product 5-Methoxy-6-(trifluoromethyl)indole Indole_Synthesis->Indole_Product Reduction Step 2: Reduction Indole_Product->Reduction Final_Product This compound Reduction->Final_Product

Caption: General two-step synthetic workflow for this compound.

Step 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)indole

Step 2: Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound

The reduction of the electron-rich pyrrole ring of the indole nucleus is a common transformation. Given the presence of the electron-withdrawing trifluoromethyl group, the indole substrate is considered somewhat electron-deficient, which can influence the choice of reducing agent and reaction conditions. Two primary, reliable methods for this reduction are catalytic hydrogenation and chemical reduction with hydride reagents.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of indoles to indolines. Platinum-based catalysts, often in the presence of an acid promoter, have been shown to be effective for this transformation.[1]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup:

    • To a high-pressure reaction vessel, add 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq).

    • Add a suitable solvent, such as water or ethanol.

    • Add Platinum on carbon (Pt/C, 5-10 mol%) as the catalyst.

    • Add a Brønsted acid, such as p-toluenesulfonic acid (PTSA, 1.0-1.2 eq), to activate the substrate.[1]

  • Reaction Conditions:

    • Seal the reaction vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 30-50 bar.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary depending on the substrate and catalyst loading.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

    • Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation: Catalytic Hydrogenation

ParameterValue/Condition
Substrate 5-Methoxy-6-(trifluoromethyl)indole
Reagents H₂, Pt/C, p-Toluenesulfonic acid
Solvent Water or Ethanol
Temperature Room Temperature
Pressure 30-50 bar H₂
Typical Yield >90% (based on analogous reductions)[1]
Method B: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent that can be used for the reduction of indoles to indolines, particularly in an acidic medium. The reaction proceeds through the protonation of the indole at the C3 position to form an indoleninium ion, which is then reduced by the hydride reagent.

Experimental Protocol: Sodium Cyanoborohydride Reduction

  • Reaction Setup:

    • Dissolve 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq) in a suitable acidic solvent, such as acetic acid or trifluoroacetic acid.

    • Cool the solution in an ice bath.

  • Reaction Conditions:

    • Slowly add sodium cyanoborohydride (NaBH₃CN, 2.0-3.0 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Basify the mixture to a pH of 8-9 with a strong base (e.g., 6N NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation: Sodium Cyanoborohydride Reduction

ParameterValue/Condition
Substrate 5-Methoxy-6-(trifluoromethyl)indole
Reagent Sodium Cyanoborohydride (NaBH₃CN)
Solvent Acetic Acid or Trifluoroacetic Acid
Temperature 0 °C to Room Temperature
Typical Yield Good to excellent

The workflow for the reduction step can be visualized as follows:

G cluster_0 Reduction of 5-Methoxy-6-(trifluoromethyl)indole Indole 5-Methoxy-6-(trifluoromethyl)indole Method_A Method A: Catalytic Hydrogenation (H₂, Pt/C, Acid) Indole->Method_A Method_B Method B: Chemical Reduction (NaBH₃CN, Acid) Indole->Method_B Indoline This compound Method_A->Indoline Method_B->Indoline

Caption: Alternative methods for the reduction of the indole intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the formation of the corresponding indole followed by a reduction of the pyrrole ring. Both catalytic hydrogenation and chemical reduction with sodium cyanoborohydride present viable and efficient methods for this key transformation. The choice of method may depend on the available equipment (e.g., high-pressure hydrogenation apparatus) and the desired scale of the synthesis. The detailed protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this important building block. Further optimization of reaction conditions for specific applications is encouraged.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of 5-Methoxy-6-(trifluoromethyl)indoline is limited. This guide provides available data for the closely related analogue, 5-Methoxy-6-(trifluoromethyl)indole, and outlines detailed experimental protocols for the determination of key physicochemical parameters.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence its metabolic stability, lipophilicity, and binding interactions with biological targets. Understanding the physicochemical properties of this molecule is crucial for its development as a potential therapeutic agent. This document serves as a technical guide, summarizing the available data and providing detailed methodologies for its characterization.

Physicochemical Properties

Due to the scarcity of experimental data for this compound, the following table summarizes the available computed and experimental data for its unsaturated analogue, 5-Methoxy-6-(trifluoromethyl)indole. It is critical to note that the reduction of the indole to an indoline will alter these properties.

Table 1: Physicochemical Data for 5-Methoxy-6-(trifluoromethyl)indole

PropertyValueSource
Molecular Formula C₁₀H₈F₃NO[1]
Molecular Weight 215.17 g/mol [1]
Melting Point Not Available
Boiling Point Not Available
Calculated LogP (XLogP3) 2.9[1]
pKa Not Available
Aqueous Solubility Not Available

Note: The data presented above is for 5-Methoxy-6-(trifluoromethyl)indole, not the requested indoline. A calculated LogP value for the related compound 6-(Trifluoromethyl)indoline is 2.6734.

Experimental Protocols

The following sections detail standard experimental procedures for determining the key physicochemical properties of organic compounds like this compound.

The melting point is a fundamental physical property used to determine the purity of a solid compound.

  • Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube or a digital instrument).[2]

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[2]

    • The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility is a critical parameter that influences a drug's absorption and distribution.

  • Apparatus: Test tubes, vortex mixer, analytical balance, and a selection of solvents (e.g., water, ethanol, DMSO, buffers at various pH).

  • Procedure (Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different physiological pH values.

  • Apparatus: pH meter, burette, stirrer, and a suitable solvent system (e.g., water, water/co-solvent mixture).

  • Procedure (Potentiometric Titration): [4][5]

    • A precisely weighed amount of the compound is dissolved in a known volume of a suitable solvent.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.[4]

  • Procedure (UV-Vis Spectrophotometry): [4][5]

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of the compound is added to each buffer solution.

    • The UV-Vis absorption spectrum of each solution is recorded.

    • Changes in the absorbance at a specific wavelength are plotted against pH.

    • The pKa can be calculated from the resulting sigmoidal curve.

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Apparatus: Separatory funnel, shaker, and an analytical instrument for quantification (e.g., HPLC, GC).

  • Procedure (Shake-Flask Method): [6][7]

    • A pre-saturated solution of n-octanol and water is prepared.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]

  • Procedure (HPLC Method): [8]

    • A reversed-phase HPLC column (e.g., C18) is used.

    • The retention time of the compound is measured using a mobile phase with a known composition (e.g., methanol/water).

    • The LogP is calculated based on a linear correlation between the logarithm of the retention time and the known LogP values of a set of standard compounds.[8]

Visualizations

The following diagrams illustrate the structural relationship between the target compound and its analogue, and a general workflow for determining the physicochemical properties.

G Structural Comparison cluster_0 This compound cluster_1 5-Methoxy-6-(trifluoromethyl)indole indoline indole indoline->indole Oxidation indole->indoline Reduction

Caption: Structural difference between indoline and indole.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization mp Melting Point Determination characterization->mp Purity Check sol Solubility (Aqueous & Organic) characterization->sol pka pKa Determination characterization->pka logp LogP Determination characterization->logp data_analysis Data Analysis and Calculation of Properties mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Technical Report Generation data_analysis->report

Caption: Experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-6-(trifluoromethyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on the closely related precursor, 5-Methoxy-6-(trifluoromethyl)indole, and general principles of indoline chemistry to provide a predictive framework for its properties, synthesis, and potential biological relevance.

Chemical Identity and Structure

The core structure of this compound features a bicyclic system with a benzene ring fused to a dihydropyrrole ring. A methoxy (-OCH₃) group is attached at the 5-position and a trifluoromethyl (-CF₃) group at the 6-position of the aromatic ring.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The structure of its indole precursor is provided below for comparison.

Chemical Structure of 5-Methoxy-6-(trifluoromethyl)indole

Figure 2. Chemical Structure of 5-Methoxy-6-(trifluoromethyl)indole.

Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes the known properties of the related indole compound and provides predicted properties for the target indoline.

Property5-Methoxy-6-(trifluoromethyl)indole (Experimental)This compound (Predicted)
Molecular Formula C₁₀H₈F₃NO[1][2]C₁₀H₁₀F₃NO
Molecular Weight 215.17 g/mol [1][2]217.19 g/mol
Appearance Solid[1]Likely a solid or oil at room temperature
Melting Point 104-105 °C[1]Expected to be lower than the indole
Boiling Point Not availableNot available
Solubility Not availableExpected to have low aqueous solubility
LogP Not availablePredicted to be similar to or slightly lower than the indole

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not found. However, a plausible synthetic route would involve the reduction of the corresponding indole, 5-Methoxy-6-(trifluoromethyl)indole.

Proposed Synthetic Workflow:

The synthesis would logically proceed through two main stages: the formation of the substituted indole followed by its reduction to the indoline.

Synthesis_Workflow StartingMaterials Substituted Aniline / Phenylhydrazine IndoleFormation Indole Ring Formation (e.g., Fischer, Gassman, etc.) StartingMaterials->IndoleFormation SubstitutedIndole 5-Methoxy-6-(trifluoromethyl)indole IndoleFormation->SubstitutedIndole Reduction Reduction SubstitutedIndole->Reduction TargetCompound This compound Reduction->TargetCompound

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodologies:

Step 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)indole

The synthesis of substituted indoles can be achieved through various established methods, such as the Fischer, Bischler-Möhlau, or Gassman indole syntheses. The choice of method would depend on the availability of starting materials.

Step 2: Reduction of 5-Methoxy-6-(trifluoromethyl)indole to this compound

The reduction of the indole to the corresponding indoline is a common transformation in organic synthesis. Several reagents can be employed for this purpose.

  • Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst), or Raney Nickel. The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under pressure.

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) can selectively reduce the double bond of the pyrrole ring. Other reducing agents such as triethylsilane in trifluoroacetic acid have also been proven effective for indole reductions.

Illustrative Experimental Protocol (Hypothetical):

  • Dissolution: 5-Methoxy-6-(trifluoromethyl)indole (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol in a reaction vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (e.g., 5-10 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Biological Activity and Signaling Pathways

Direct biological data for this compound is not available. However, the indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. The methoxy and trifluoromethyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Potential Signaling Pathway Involvement:

Given the structural motifs, this compound could potentially interact with various receptors and enzymes. The following diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR), a common target for indole-containing compounds.

Signaling_Pathway Ligand This compound Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: A potential signaling pathway involving a GPCR, a hypothetical target for this compound.

Considerations for Drug Development:

  • The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability.

  • The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability, binding affinity, and membrane permeability due to its lipophilicity and electron-withdrawing nature.

  • The indoline scaffold provides a three-dimensional structure that can be optimized for selective binding to target proteins.

Conclusion

This compound represents an intriguing yet underexplored molecule. While direct experimental data is scarce, its structural relationship to known bioactive indoles suggests its potential as a valuable building block in the design of novel therapeutic agents. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and evaluate its biological activity to unlock its full potential in drug discovery and development. This guide provides a foundational understanding to stimulate and direct future investigations into this promising chemical entity.

References

Spectroscopic data (NMR, IR, MS) of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Representative Spectroscopic Data: 5-Methoxy-6-(trifluoromethyl)-1H-indole

To illustrate the nature of spectroscopic data for this class of compounds, the following tables summarize typical data for 5-Methoxy-6-(trifluoromethyl)-1H-indole. It is crucial to note that these values are for a related indole and would differ for the indoline structure.

Table 1: Representative ¹H NMR Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s1HNH
~7.65s1HAr-H
~7.25s1HAr-H
~6.50m1HAr-H
~3.90s3HOCH₃

Table 2: Representative ¹³C NMR Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

Chemical Shift (δ) ppmAssignment
~155.0Ar-C-O
~135.0Ar-C
~125.0 (q)CF₃
~122.0Ar-C
~120.0Ar-C
~115.0Ar-C
~102.0Ar-C
~100.0Ar-C
~56.0OCH₃

Table 3: Representative IR and MS Data for 5-Methoxy-6-(trifluoromethyl)-1H-indole

Spectroscopic TechniqueObserved Peaks / m/zInterpretation
IR (cm⁻¹) ~3400 (N-H stretch), ~2950 (C-H stretch), ~1620 (C=C stretch), ~1250 (C-O stretch), ~1120 (C-F stretch)Presence of N-H, alkyl, aromatic, ether, and trifluoromethyl functional groups.
MS (m/z) ~215 [M]⁺Molecular ion peak corresponding to the molecular weight of the compound.

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for novel organic compounds. Specific parameters may need to be optimized based on the sample's properties and the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the crystal.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for molecular formula determination.

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical entity.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_validation Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Structure_Validation Structure Validation & Confirmation Structure_Determination->Structure_Validation Reporting Reporting & Publication Structure_Validation->Reporting

Workflow for Spectroscopic Analysis of a Novel Compound.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of novel compounds. While specific data for 5-Methoxy-6-(trifluoromethyl)indoline remains elusive, the provided examples and protocols offer a solid framework for researchers in the field.

5-Methoxy-6-(trifluoromethyl)indoline: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 5-Methoxy-6-(trifluoromethyl)indoline. Due to a notable lack of specific experimental data on the solubility and stability of this compound in publicly accessible scientific literature, this document also furnishes general, yet detailed, experimental protocols for determining these crucial parameters. Furthermore, information on the closely related analog, 5-Methoxy-6-(trifluoromethyl)indole, is included for comparative purposes.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₈F₃NO[1][2]
Molecular Weight 215.17 g/mol [1][2]
Melting Point 104-105 °C[2]
Form Solid[2]

It is important to note that the presence of a saturated indoline ring in this compound, as opposed to the aromatic indole ring, will influence its physicochemical properties, including solubility and stability. Generally, the disruption of the aromatic system may lead to differences in polarity, crystal packing, and reactivity.

Experimental Protocols for Solubility and Stability Assessment

To address the absence of specific data, the following established methodologies are provided as a guide for researchers to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining thermodynamic solubility is the shake-flask technique.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Solubility is reported in units of mg/mL or µg/mL.

A visual representation of this experimental workflow is provided below.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge/Filter B->C D Quantify concentration by HPLC/MS C->D

Shake-Flask Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent.

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the solid compound or a solution to UV and visible light.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: The percentage of the remaining parent compound and the formation of any major degradants are quantified.

The logical relationship for initiating a forced degradation study is outlined in the diagram below.

G cluster_conditions Stress Conditions cluster_analysis Analysis at Time Points Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photostability Start->Photo Analysis Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Forced Degradation Study Initiation Logic

Signaling Pathways

There is no specific information in the provided search results linking this compound to any particular signaling pathways. Indole and indoline scaffolds are present in a wide variety of biologically active molecules, and their targets are diverse. For instance, some indole derivatives are known to interact with serotonin receptors.[2] However, without experimental data, any discussion of the signaling pathways for this compound would be speculative.

References

Potential applications of 5-Methoxy-6-(trifluoromethyl)indoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite the significant interest in trifluoromethyl- and methoxy-substituted indole and indoline scaffolds in drug discovery, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research on 5-Methoxy-6-(trifluoromethyl)indoline. This lack of data precludes the creation of an in-depth technical guide on its direct applications in medicinal chemistry at this time.

While the core structure of indoline and the presence of both a methoxy and a trifluoromethyl group suggest potential for biological activity, no synthesis, pharmacological evaluation, or specific medicinal chemistry applications have been reported for this precise molecule. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. Similarly, the methoxy group can influence a molecule's polarity, solubility, and interactions with biological targets. The combination of these two functional groups on an indoline scaffold presents an intriguing, yet unexplored, area for research.

Insights from Structurally Related Compounds

Although direct information is unavailable, the potential therapeutic avenues for this compound can be hypothesized by examining related compounds:

  • Trifluoromethylated Indoles and Indolines: The introduction of a trifluoromethyl group onto the indole or indoline ring is a common strategy in medicinal chemistry. For instance, derivatives of 5-(Trifluoromethyl)indole have been investigated for their potential in various therapeutic areas. The trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, often leading to improved cell membrane permeability and metabolic stability.

  • Methoxy-Substituted Indoles and Indolines: Methoxy-substituted indoles are precursors to important biological molecules, including neurotransmitters and melatonin analogues. In medicinal chemistry, the methoxy group's position on the indole or indoline ring can drastically alter the compound's biological activity. For example, the position of a methoxy group on certain indolyl-pyridinyl-propenones has been shown to switch the mechanism of cell death they induce in cancer cells.

  • 5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives: Research into these closely related structures has identified compounds with potent anti-interleukin-1 (IL-1) activity, suggesting potential applications in treating inflammatory diseases. This highlights the potential for substituted indolines to modulate cytokine responses.

Hypothetical Synthesis and Future Directions

A plausible synthetic route to this compound could involve the chemical reduction of its corresponding indole counterpart, 5-Methoxy-6-(trifluoromethyl)-1H-indole. While a record for this indole exists in chemical databases, its synthesis and properties are not well-documented in the scientific literature. General methods for the reduction of substituted indoles to indolines are established and could potentially be adapted for this specific transformation.

The absence of data on this compound represents a clear gap in the current medicinal chemistry landscape. Future research efforts could focus on:

  • Development of a reliable synthetic route to produce this compound in sufficient quantities for biological screening.

  • In vitro pharmacological profiling to identify potential biological targets and mechanisms of action. This could involve screening against a broad range of receptors, enzymes, and ion channels.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogues with variations in the substitution pattern to optimize potency and selectivity.

Until such research is conducted and published, the potential applications of this compound in medicinal chemistry remain purely speculative. This technical guide will be updated as new information becomes available.

Reactivity of the Trifluoromethyl Group on the Indoline Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto an indoline ring profoundly alters the molecule's physicochemical and pharmacological properties. This electron-withdrawing group enhances lipophilicity, metabolic stability, and receptor binding affinity, making trifluoromethylated indolines highly valuable scaffolds in drug discovery. This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on the indoline ring, focusing on key reactions, experimental protocols, and the implications for drug development.

The Influence of the Trifluoromethyl Group on Reactivity

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the indoline ring.[1][2] This influence is primarily due to the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and imparts a strong inductive effect.[1] Consequently, the electron density of the aromatic ring is reduced, which deactivates it towards electrophilic substitution and activates it for nucleophilic attack.

Key Reactions and Methodologies

A variety of synthetic methodologies have been developed to introduce the trifluoromethyl group onto the indoline scaffold and to further functionalize these molecules.

Palladium-Catalyzed C-H Trifluoromethylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct trifluoromethylation of indolines. This approach offers high regioselectivity and functional group tolerance. For instance, the C7-trifluoromethylation of indolines can be achieved using Umemoto's reagent as the CF₃ radical precursor, with a pyrimidine directing group, a Pd(II) catalyst, and a Cu(II) oxidant.[3][4]

Domino Trifluoromethylation/Cyclization

Domino reactions provide an efficient one-pot strategy for the synthesis of trifluoromethylated indoles, which can be subsequently reduced to indolines. One such method involves the use of the fluoroform-derived CuCF₃ reagent with 2-alkynylanilines, proceeding through a domino trifluoromethylation/cyclization pathway.[5] This method allows for precise placement of the CF₃ group.[5]

Electrophilic Substitution on the Trifluoromethylated Indoline Ring

Despite the deactivating effect of the trifluoromethyl group, the trifluoromethylated indole nucleus remains reactive towards electrophiles. Halogenation at the C3 position, for example, can be achieved without the need for a Lewis acid catalyst.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving trifluoromethylated indoles and indolines, providing a comparative overview of different synthetic methodologies.

Table 1: Palladium-Catalyzed C7-Trifluoromethylation of Indolines

EntrySubstrateReagentCatalystOxidantYield (%)
1N-pyrimidylindolineUmemoto's ReagentPd(OAc)₂Cu(OAc)₂85
25-methyl-N-pyrimidylindolineUmemoto's ReagentPd(OAc)₂Cu(OAc)₂82
35-fluoro-N-pyrimidylindolineUmemoto's ReagentPd(OAc)₂Cu(OAc)₂78

Table 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

EntrySubstrate (R group on aniline)ReagentCatalystYield (%)
1HCuCF₃-85
24-MeCuCF₃-88
34-FCuCF₃-75
44-ClCuCF₃-72
54-BrCuCF₃-70

Table 3: Electrophilic Halogenation of 2-Trifluoromethylindole

EntryHalogenating AgentSolventTemperature (°C)Yield (%)
1N-Chlorosuccinimide (NCS)CH₂Cl₂2592
2N-Bromosuccinimide (NBS)THF2595
3Iodine (I₂)CH₂Cl₂2590

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Palladium-Catalyzed C7-Trifluoromethylation of N-Pyrimidylindoline

Materials:

  • N-pyrimidylindoline (1.0 mmol)

  • Umemoto's Reagent (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol)

  • Cu(OAc)₂ (2.0 mmol)

  • Ag₂CO₃ (2.0 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add N-pyrimidylindoline, Umemoto's Reagent, Pd(OAc)₂, Cu(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C7-trifluoromethylated indoline.

Protocol 2: Domino Trifluoromethylation/Cyclization of 2-Ethynylaniline

Materials:

  • 2-Ethynylaniline (1.0 mmol)

  • CuCF₃ (1.5 mmol)

  • TMEDA (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-ethynylaniline and CuCF₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF and TMEDA via syringe.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-trifluoromethylindole.

Protocol 3: Electrophilic Bromination of 2-Trifluoromethylindole

Materials:

  • 2-Trifluoromethylindole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • Dissolve 2-trifluoromethylindole in anhydrous THF in a round-bottom flask.

  • Add NBS to the solution in one portion at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-bromo-2-trifluoromethylindole.

Signaling Pathways and Experimental Workflows

Trifluoromethylated indolines are of significant interest in drug development, particularly as inhibitors of enzymes involved in disease pathways. A notable example is their application as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

HIV-1 Reverse Transcriptase Inhibition Pathway

The following diagram illustrates the mechanism of action of trifluoromethylated indoline-based NNRTIs in inhibiting the HIV-1 replication cycle. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA.

HIV_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Drug Action Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Synthesis Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI Trifluoromethylated Indoline (NNRTI) NNRTI->RT Binds to allosteric site & inhibits activity Synthesis_Workflow Start Reaction Setup (Indoline precursor, CF3 source, catalyst) Reaction Reaction under Optimized Conditions (Temperature, Time, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structure Elucidation (NMR, MS, HRMS) Purification->Characterization End Pure Trifluoromethylated Indoline Derivative Characterization->End Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening of CF3-Indoline Library Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

5-Methoxy-6-(trifluoromethyl)indoline: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of specific substituents onto the indoline ring can significantly modulate a compound's physicochemical and pharmacological properties. This guide focuses on the promising, yet underexplored, building block: 5-methoxy-6-(trifluoromethyl)indoline .

The presence of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline core is anticipated to bestow a unique combination of properties beneficial for drug design. The electron-donating methoxy group can influence hydrogen bonding interactions and metabolic stability, while the highly electronegative trifluoromethyl group is well-known to enhance metabolic stability, membrane permeability, and binding affinity through various non-covalent interactions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound as a valuable building block for the discovery of novel therapeutics.

Chemical Properties and Synthesis

While specific experimental data for this compound is not extensively reported in the public domain, its properties can be inferred from its indole precursor, 5-methoxy-6-(trifluoromethyl)indole, which is commercially available. A logical and common synthetic route to the target indoline is the reduction of this indole.

Physicochemical Properties

The table below summarizes the known properties of the precursor indole and the predicted properties for the target indoline.

Property5-Methoxy-6-(trifluoromethyl)indole (Precursor)This compound (Predicted)
Molecular Formula C₁₀H₈F₃NOC₁₀H₁₀F₃NO
Molecular Weight 215.17 g/mol 217.19 g/mol
Appearance SolidColorless to light yellow solid or oil
Melting Point 104-105 °CNot available
Boiling Point Not availableNot available
CAS Number 178896-78-1Not available
Synthetic Route: Reduction of 5-Methoxy-6-(trifluoromethyl)indole

The most direct method for the preparation of this compound is the catalytic hydrogenation of the corresponding indole. This is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxy-6-(trifluoromethyl)indole

Materials:

  • 5-Methoxy-6-(trifluoromethyl)indole

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve 5-methoxy-6-(trifluoromethyl)indole (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Application in Drug Discovery: Targeting Serotonin Receptors

The precursor, 5-methoxy-6-(trifluoromethyl)indole, is documented as a reactant for preparing pyridylcarbamoylindolines, which act as selective antagonists for the serotonin 5-HT2C and 5-HT2B receptors.[1] This provides a strong rationale for exploring this compound as a building block for developing novel ligands targeting these receptors.

The Role of 5-HT2C and 5-HT2B Receptors in Disease
  • 5-HT2C Receptor: This receptor is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition.[2][3] Antagonists of the 5-HT2C receptor have shown potential as treatments for depression, anxiety, and schizophrenia.[3][4] By blocking the inhibitory effect of serotonin on dopamine and norepinephrine release, 5-HT2C antagonists can increase the levels of these neurotransmitters in key brain regions, which is a mechanism relevant to antidepressant and anxiolytic effects.[5]

  • 5-HT2B Receptor: While also present in the central nervous system, the 5-HT2B receptor is significantly expressed in peripheral tissues, including the cardiovascular system and the gastrointestinal tract.[6] Antagonism of the 5-HT2B receptor is a promising strategy for treating conditions like pulmonary arterial hypertension and valvular heart disease. Additionally, 5-HT2B antagonists are being investigated for their potential in treating irritable bowel syndrome and migraine.

Signaling Pathways

Both 5-HT2C and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/G₁₁ pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The 5-HT2C receptor has also been shown to couple to other G proteins, including Gi/o and G₁₂/₁₃, indicating a more complex signaling profile.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2B / 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist Indoline-based Antagonist Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Canonical Gq/11 signaling pathway for 5-HT2B/2C receptors.

Derivatization of this compound

The secondary amine of the indoline core is a key functional handle for further chemical modification. A common and important reaction is N-acylation to form amides, such as the pyridylcarbamoylindolines mentioned previously.

Experimental Protocol: General N-Acylation of this compound

Materials:

  • This compound

  • Carboxylic acid or acid chloride of interest

  • Coupling agent (if starting from a carboxylic acid), e.g., DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine)

  • Base (if starting from an acid chloride), e.g., triethylamine or pyridine

  • Anhydrous aprotic solvent, e.g., dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware and workup materials (separatory funnel, drying agent, etc.)

Procedure (using a carboxylic acid and DCC/DMAP):

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated indoline.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_testing Biological Evaluation Start 5-Methoxy-6-(trifluoromethyl)indole Reduction Catalytic Hydrogenation (H₂, Pd/C) Start->Reduction Indoline This compound Reduction->Indoline Acylation N-Acylation (e.g., with 3-pyridyl isocyanate or a carboxylic acid + coupling agent) Indoline->Acylation Derivative Target Bioactive Molecule (e.g., Pyridylcarbamoylindoline) Acylation->Derivative Screening In vitro screening (e.g., 5-HT receptor binding assays) Derivative->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Drug discovery workflow utilizing the target building block.

Conclusion

This compound represents a highly promising and versatile building block for modern drug discovery. The strategic placement of the methoxy and trifluoromethyl groups offers a unique combination of electronic and steric properties that can be exploited to fine-tune the pharmacological profile of lead compounds. Based on the known applications of its indole precursor, this indoline is a prime candidate for the synthesis of novel antagonists of the 5-HT2C and 5-HT2B receptors, with potential therapeutic applications in neuropsychiatric and cardiovascular disorders. The straightforward synthesis of this building block via catalytic hydrogenation of the corresponding commercially available indole further enhances its accessibility and utility for medicinal chemists. As the demand for novel chemical matter in drug discovery pipelines continues to grow, this compound is poised to become a valuable tool for the development of the next generation of targeted therapeutics.

References

Navigating the Synthesis and Procurement of 5-Methoxy-6-(trifluoromethyl)indoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

5-Methoxy-6-(trifluoromethyl)indoline is a substituted indoline derivative of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by its methoxy and trifluoromethyl substituents. This technical guide provides a comprehensive overview of the commercial availability of this compound, outlines a plausible synthetic pathway with detailed experimental protocols based on established methodologies, and furnishes a list of potential custom synthesis suppliers. This document is intended to serve as a practical resource for researchers seeking to acquire or synthesize this compound for their research and development endeavors.

Commercial Availability

Potential Custom Synthesis Suppliers

Several companies specialize in the custom synthesis of complex organic molecules and could be contracted to produce this compound. When requesting a quote, providing a proposed synthetic route can often expedite the process. Potential suppliers include:

  • MolCore

  • ChemScene

  • BLD Pharm

  • WuXi AppTec

  • Pharmaron

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should conduct their own due diligence when selecting a custom synthesis provider.

Proposed Synthetic Route

A plausible multi-step synthesis of this compound can be envisioned starting from commercially available precursors. The following sections detail a potential retrosynthetic analysis and a corresponding forward synthetic plan with generalized experimental protocols adapted from literature precedents for similar transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) involves the cyclization of a suitably substituted 2-phenethylamine derivative (II). This precursor could be obtained from a nitrostyrene (III), which in turn can be synthesized via a Henry reaction between a benzaldehyde (IV) and nitromethane. The key starting material, 4-methoxy-3-(trifluoromethyl)benzaldehyde (IV), can be prepared from the commercially available 4-methoxy-3-(trifluoromethyl)aniline (V).

Retrosynthesis I This compound (I) II 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine (II) I->II Indoline Formation III 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III) II->III Reduction IV 4-Methoxy-3-(trifluoromethyl)benzaldehyde (IV) III->IV Henry Reaction V 4-Methoxy-3-(trifluoromethyl)aniline (V) IV->V Sandmeyer-type Reaction

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Pathway

The proposed forward synthesis involves four main steps starting from the commercially available 4-methoxy-3-(trifluoromethyl)aniline.

Forward_Synthesis cluster_0 Step 1: Diazotization and Formylation cluster_1 Step 2: Henry Reaction cluster_2 Step 3: Reduction of Nitrostyrene cluster_3 Step 4: Intramolecular Cyclization V 4-Methoxy-3-(trifluoromethyl)aniline intermediate1 Diazonium Salt V->intermediate1 NaNO2, HBF4 IV 4-Methoxy-3-(trifluoromethyl)benzaldehyde intermediate1->IV HCHO, FeSO4 III 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene IV->III CH3NO2, NH4OAc II 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine III->II LiAlH4 or H2/Pd-C I This compound II->I Pd-catalyzed C-H amination

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for each step of the proposed synthesis. These are based on established literature procedures for analogous transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde (IV)

This transformation can be achieved via a Sandmeyer-type formylation of the corresponding aniline.

  • Materials: 4-Methoxy-3-(trifluoromethyl)aniline (V), Sodium Nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄), Formaldehyde (HCHO), Iron(II) sulfate (FeSO₄), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of HBF₄ and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • In a separate flask, prepare a solution of formaldehyde (5.0 eq) and FeSO₄ (2.0 eq) in water.

    • Add the diazonium salt solution to the formaldehyde solution dropwise at room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-3-(trifluoromethyl)benzaldehyde (IV).

Step 2: Synthesis of 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III)

The Henry reaction is a classic method for the formation of β-nitro alcohols, which can be dehydrated in situ to form nitrostyrenes.

  • Materials: 4-Methoxy-3-(trifluoromethyl)benzaldehyde (IV), Nitromethane (CH₃NO₂), Ammonium acetate (NH₄OAc), Acetic acid.

  • Procedure:

    • To a solution of 4-methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in acetic acid, add nitromethane (3.0 eq) and ammonium acetate (1.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum to yield 1-methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III).

Step 3: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine (II)

The reduction of the nitrostyrene can be accomplished using various reducing agents. Lithium aluminum hydride (LiAlH₄) is effective, or catalytic hydrogenation can be employed for a milder approach.

  • Materials: 1-Methoxy-4-(2-nitrovinyl)-2-(trifluoromethyl)benzene (III), Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd-C) and Hydrogen gas (H₂), Anhydrous tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.

  • Procedure (using LiAlH₄):

    • Add a solution of the nitrostyrene (III) (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and extract with 1M HCl.

    • Basify the aqueous layer with NaOH and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give 2-(4-methoxy-3-(trifluoromethyl)phenyl)ethanamine (II).

Step 4: Synthesis of this compound (I)

Intramolecular C-H amination catalyzed by a palladium complex is a modern and effective method for the synthesis of indolines from 2-phenethylamines.

  • Materials: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine (II), Palladium(II) acetate (Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand like Xantphos), a base (e.g., Cesium carbonate, Cs₂CO₃), an oxidant (e.g., Phenyliodine diacetate, PhI(OAc)₂), Anhydrous solvent (e.g., Toluene or 1,4-Dioxane).

  • Procedure:

    • To an oven-dried reaction vessel, add the phenethylamine (II) (1.0 eq), Pd(OAc)₂ (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

    • Add the anhydrous solvent, followed by the oxidant (1.5 eq).

    • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield this compound (I).

Data Presentation

As this compound is not commercially available, quantitative data from suppliers is unavailable. Researchers who synthesize this compound should characterize it using standard analytical techniques.

Expected Analytical Data
PropertyExpected Data
Molecular Formula C₁₀H₁₀F₃NO
Molecular Weight 217.19 g/mol
¹H NMR Peaks corresponding to aromatic, indolinic, methoxy, and amine protons with appropriate splitting patterns.
¹³C NMR Resonances for all 10 carbon atoms, including the trifluoromethyl carbon (quartet).
¹⁹F NMR A singlet for the CF₃ group.
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺ should be confirmed.
Purity (by HPLC/GC) Should be determined for the synthesized material.

Conclusion

While this compound is not a commercially available compound, this guide provides a feasible synthetic route for its preparation in a laboratory setting. The proposed synthesis utilizes well-established chemical transformations, and the detailed protocols offer a starting point for its successful synthesis. For research groups without the capacity for multi-step synthesis, engaging a custom synthesis provider is a viable alternative. The information presented herein is intended to empower researchers in their efforts to access this and other novel chemical entities for the advancement of drug discovery and development.

Safety and Handling Precautions for 5-Methoxy-6-(trifluoromethyl)indoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a guide for the safe handling of 5-Methoxy-6-(trifluoromethyl)indoline in a laboratory setting. As of the date of this publication, specific toxicological and safety data for this compound is not publicly available. Therefore, this guide is based on the precautionary principle, treating the substance as potentially hazardous. The recommendations herein are derived from general safety protocols for handling novel chemical entities, particularly fluorinated aromatic compounds and indolines. All laboratory personnel must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in pharmaceutical research and drug development. The presence of the trifluoromethyl group, a common moiety in bioactive molecules, suggests that this compound may exhibit significant biological activity. However, this also necessitates a cautious approach to its handling, as fluorinated compounds can possess unique reactivity and toxicity profiles. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Due to the absence of specific data for this compound, a comprehensive risk assessment is mandatory before any experimental work. This assessment should be based on the potential hazards associated with structurally similar compounds and the general risks of working with new chemical entities.

Analog and General Compound Data

The following table summarizes general data for classes of compounds structurally related to this compound. This information should be used to inform the risk assessment process.

Property CategoryGeneral Information for Trifluoromethylated Aromatic Compounds and IndolinesPotential Hazards and Considerations
Physical State Likely a solid at room temperature.Airborne dust can be an inhalation hazard.
Reactivity The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the aromatic ring.[1] Indoline nitrogen can be nucleophilic.Potential for unexpected reactivity with strong acids, bases, oxidizing, or reducing agents.
Toxicity Data is not available. However, trifluoromethylated compounds are prevalent in pharmaceuticals, indicating biological activity.[1] Aromatic amines and their derivatives can have varying levels of toxicity.Assume the compound is toxic via inhalation, ingestion, and skin contact. Potential for target organ toxicity.
Metabolism The trifluoromethyl group can block metabolic pathways, potentially increasing the half-life of the compound in biological systems.[1]Increased persistence in the body could lead to cumulative toxic effects.
Decomposition Thermal decomposition or combustion of fluorinated compounds can release toxic and corrosive gases, such as hydrogen fluoride (HF).In case of fire, there is a significant risk of exposure to highly toxic fumes.
Risk Assessment Workflow

A thorough risk assessment should be conducted and documented before handling this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Process start Identify Experimental Protocol hazard_id Hazard Identification - Review literature for analogs - Assume high toxicity start->hazard_id exposure_assess Exposure Assessment - Inhalation, dermal, ingestion routes - Quantity and frequency of use hazard_id->exposure_assess risk_char Risk Characterization - Likelihood and severity of harm exposure_assess->risk_char control_measures Define Control Measures - Engineering controls (fume hood) - Administrative controls (SOPs) - Personal Protective Equipment (PPE) risk_char->control_measures review Review and Approval - PI / EHS review control_measures->review proceed Proceed with Experiment review->proceed Approved revise Revise Protocol review->revise Not Approved revise->start

Caption: Risk assessment workflow for handling this compound.

Engineering Controls

The primary method for controlling exposure to potentially hazardous chemicals is through engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Glove Box: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box or other containment enclosure should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

PPE CategorySpecifications
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn when there is a significant splash risk.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for added protection.[2] Check glove compatibility charts for the specific solvents being used.
Body Protection A flame-resistant laboratory coat should be worn and kept fully buttoned.[2]
Respiratory Protection A respirator is generally not required when working in a properly functioning chemical fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine the appropriate respiratory protection.

Safe Handling and Experimental Protocols

Adherence to strict safe handling procedures is crucial to minimize the risk of exposure.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

HandlingWorkflow cluster_handling Safe Handling Workflow prep Preparation - Don appropriate PPE - Verify fume hood operation weighing Weighing - Use an analytical balance inside the fume hood - Use a disposable weighing boat prep->weighing dissolution Dissolution - Add solvent slowly to the solid - Keep the container covered as much as possible weighing->dissolution reaction Reaction Setup - Conduct all transfers in the fume hood - Use a closed system where possible dissolution->reaction workup Reaction Workup - Quench reactive reagents carefully - Minimize aerosol generation during extractions reaction->workup cleanup Cleanup - Decontaminate glassware - Dispose of waste properly workup->cleanup

References

Methodological & Application

Experimental protocol for the synthesis of 5-HT2C receptor antagonists using 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a putative 5-HT2C receptor antagonist utilizing 5-Methoxy-6-(trifluoromethyl)indoline as a key starting material. The protocol is based on established synthetic methodologies for structurally related 5-HT2C receptor antagonists. Additionally, this note includes an overview of the 5-HT2C receptor signaling pathway and representative pharmacological data for a well-characterized antagonist.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in the modulation of mood, appetite, and cognition.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of neuropsychiatric disorders. Antagonists of the 5-HT2C receptor have shown therapeutic potential in the treatment of depression and anxiety.[3] The development of selective 5-HT2C receptor antagonists is a key objective in medicinal chemistry. This document outlines a synthetic route to a novel antagonist based on a substituted indoline scaffold.

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor by serotonin primarily initiates signaling through the Gq/11 protein pathway.[2][4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[1] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, highlighting the complexity of its signaling profile.[4][5]

Gq_Coupled_GPCR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5HT2C_Receptor 5-HT2C Receptor G_Protein Gq/11 5HT2C_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5HT2C_Receptor Binds

Figure 1: Simplified 5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The synthesis of the target 5-HT2C antagonist is proposed as a two-step process, culminating in the acylation of this compound. The following is a representative protocol.

General Experimental Workflow

experimental_workflow A Step 1: Synthesis of Acylating Agent Intermediate B Purification of Intermediate A->B C Step 2: N-Acylation of This compound B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Extraction D->E Upon Completion F Purification of Final Product (Column Chromatography) E->F G Characterization (NMR, HRMS, etc.) F->G

Figure 2: General synthetic workflow for the preparation of the target antagonist.
Step 1: Synthesis of 2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl Chloride (Intermediate 2)

This intermediate is an example of a heteroaryl acylating agent that can be coupled with the indoline core.

  • Preparation of 2-((2-Methylpyridin-3-yl)oxy)isonicotinic acid (1):

    • To a solution of 2-chloroisonicotinic acid (1.0 eq) and 2-methyl-3-hydroxypyridine (1.1 eq) in an appropriate solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

    • Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion, cool the reaction mixture, dilute with water, and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the carboxylic acid intermediate 1 .

  • Preparation of 2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl chloride (2):

    • Suspend the carboxylic acid 1 (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride 2 , which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-((2-Methylpyridin-3-yl)oxy)isonicotinoyl)-5-methoxy-6-(trifluoromethyl)indoline (Target Compound)
  • N-Acylation Reaction:

    • Dissolve this compound (1.0 eq) in a dry, aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add a solution of the crude acid chloride 2 (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table presents representative pharmacological data for a well-characterized and selective 5-HT2C receptor antagonist, SB-242084 (6-chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-indoline), which is structurally analogous to the target compound of the proposed synthesis. This data is provided for comparative purposes.

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (vs. 5-HT2A)Selectivity (vs. 5-HT2B)
SB-242084 1.3205130~158-fold~100-fold

Data is illustrative and sourced from publicly available literature.

Conclusion

The provided protocol outlines a feasible synthetic route for the preparation of novel 5-HT2C receptor antagonists based on the this compound scaffold. This methodology allows for the generation of new chemical entities for further pharmacological evaluation in the context of CNS drug discovery. Researchers should adapt and optimize the reaction conditions as necessary for specific analogues. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Preparation of Pyridylcarbamoylindolines using 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of pyridylcarbamoylindolines, a class of compounds with potential applications in medicinal chemistry, utilizing 5-Methoxy-6-(trifluoromethyl)indoline as a key starting material. The protocols outlined below are based on established synthetic methodologies and provide detailed experimental procedures and expected outcomes.

Overview

The synthesis of pyridylcarbamoylindolines is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, this compound, from commercially available starting materials. The second stage details the N-acylation of this indoline with a suitable pyridyl isocyanate to yield the final target compound. This methodology offers a reliable and efficient route to novel substituted indoline scaffolds.

Synthesis of this compound

The preparation of this compound can be accomplished in a two-step sequence starting from 4-Methoxy-3-(trifluoromethyl)aniline. This involves an initial N-alkylation followed by an intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: N-Alkylation of 4-Methoxy-3-(trifluoromethyl)aniline

  • To a solution of 4-Methoxy-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add a 2-haloethanol derivative, such as 2-bromoethanol (1.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the purified N-alkylated intermediate from Step 1 in a high-boiling point solvent like diphenyl ether.

  • Heat the solution to a high temperature (typically 200-250 °C) to induce intramolecular cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and purify directly by column chromatography on silica gel to afford this compound.

Preparation of Pyridylcarbamoylindolines

The core reaction for the synthesis of pyridylcarbamoylindolines is the N-acylation of this compound with a commercially available pyridyl isocyanate. This reaction is efficiently catalyzed by a Lewis acid, such as boron trichloride (BCl₃).

Quantitative Data: Catalytic N-Carboxamidation of Indoles/Indolines

The following table summarizes representative yields for the N-carboxamidation of various indole and indoline derivatives with aryl isocyanates, demonstrating the general applicability of this transformation.

Indoline/Indole SubstrateIsocyanateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1H-IndolePhenyl isocyanateBCl₃ (5)1,2-Dichloroethane60-98
5-Chloro-1H-indolePhenyl isocyanateBCl₃ (5)1,2-Dichloroethane60-95
5-Methoxy-1H-indolePhenyl isocyanateBCl₃ (5)1,2-Dichloroethane60-96
1H-Indolep-Tolyl isocyanateBCl₃ (5)1,2-Dichloroethane60-97
1H-Indolep-Chlorophenyl isocyanateBCl₃ (10)1,2-Dichloroethane604892

Data adapted from analogous reactions of indoles. Yields for indolines are expected to be comparable.

Experimental Protocol: Synthesis of 1-(Pyridin-2-ylcarbamoyl)-5-methoxy-6-(trifluoromethyl)indoline
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the indoline in anhydrous 1,2-dichloroethane.

  • Add 2-pyridyl isocyanate (1.1 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of boron trichloride (BCl₃, 5 mol%) in an appropriate solvent (e.g., hexanes) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired pyridylcarbamoylindoline.

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from the starting aniline to the final pyridylcarbamoylindoline product.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Pyridylcarbamoylindoline 4-Methoxy-3-(trifluoromethyl)aniline 4-Methoxy-3-(trifluoromethyl)aniline N-Alkylated Intermediate N-Alkylated Intermediate 4-Methoxy-3-(trifluoromethyl)aniline->N-Alkylated Intermediate N-Alkylation (2-bromoethanol, K2CO3) This compound This compound N-Alkylated Intermediate->this compound Intramolecular Cyclization (High Temperature) Pyridylcarbamoylindoline Pyridylcarbamoylindoline This compound->Pyridylcarbamoylindoline N-Acylation (Pyridyl Isocyanate, BCl3) Pyridyl Isocyanate Pyridyl Isocyanate Pyridyl Isocyanate->Pyridylcarbamoylindoline

Caption: Synthetic pathway for pyridylcarbamoylindolines.

Reaction Mechanism: BCl₃ Catalyzed N-Carboxamidation

The diagram below outlines the proposed catalytic cycle for the boron trichloride-catalyzed reaction between the indoline and the isocyanate.

G Indoline Indoline Activated_Complex Indoline-BCl3 Adduct Indoline->Activated_Complex Coordination Isocyanate Isocyanate Intermediate Tetrahedral Intermediate Isocyanate->Intermediate BCl3 BCl3 BCl3->Activated_Complex Activated_Complex->Intermediate Nucleophilic Attack Product Pyridylcarbamoylindoline Intermediate->Product Proton Transfer & Catalyst Regeneration Product->BCl3 Catalyst Regeneration

Caption: Proposed mechanism for BCl₃-catalyzed N-acylation.

Application Notes and Protocols for N-Alkylation of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 5-Methoxy-6-(trifluoromethyl)indoline, a crucial synthetic transformation for the development of novel therapeutic agents and functional molecules. The presence of both a strong electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on the indoline scaffold presents unique challenges and opportunities in its functionalization. This document outlines two primary, reliable methods for N-alkylation: a classical approach using alkyl halides and a modern, greener "borrowing hydrogen" methodology employing alcohols as alkylating agents. Additionally, a proposed synthetic route for the starting material, which is not readily commercially available, is provided.

Synthesis of Starting Material: this compound

A plausible synthetic route to this compound commences with the synthesis of the corresponding aniline precursor, 4-Methoxy-3-(trifluoromethyl)aniline, followed by cyclization to the indoline.

Proposed Synthesis Pathway

G cluster_0 Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline cluster_1 Indoline Ring Formation A 4-Amino-2- (trifluoromethyl)phenol D 4-Methoxy-3- (trifluoromethyl)aniline A->D 1. NaH, Dichloromethane 2. CH3I B Sodium Hydride (NaH) C Iodomethane (CH3I) G 5-Methoxy-6- (trifluoromethyl)indoline D->G Ethylene Glycol, heat (e.g., Larock Indole Synthesis variation) E Ethylene Glycol F Reduction/Cyclization

Caption: Proposed synthetic pathway for this compound.

N-Alkylation Protocols

The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the indoline nitrogen, which may necessitate slightly more forcing conditions compared to unsubstituted indolines.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method is a robust and widely applicable procedure for the N-alkylation of indolines. It involves the deprotonation of the indoline nitrogen with a strong base, followed by nucleophilic substitution with an alkyl halide.

Experimental Workflow

G A Dissolve 5-Methoxy-6- (trifluoromethyl)indoline in anhydrous DMF B Add NaH portionwise at 0 °C A->B C Stir for 30-60 min at 0 °C B->C D Add alkyl halide dropwise at 0 °C C->D E Warm to RT and stir (2-24 h) D->E F Quench with sat. aq. NH4Cl E->F G Work-up and Purification F->G

Caption: Workflow for classical N-alkylation.

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (0.1-0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iron-Catalyzed N-Alkylation with Alcohols (Borrowing Hydrogen)

This method offers a greener alternative to the classical approach, utilizing alcohols as alkylating agents and generating water as the primary byproduct. The reaction is catalyzed by an iron complex and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2]

Reaction Pathway

G Indoline 5-Methoxy-6- (trifluoromethyl)indoline Imine Imine intermediate Indoline->Imine Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde - H2 Catalyst Iron Catalyst Catalyst->Alcohol Dehydrogenation Aldehyde->Imine Product N-alkylated Indoline Imine->Product + H2 H2O H2O Product->Catalyst Regeneration

Caption: Borrowing hydrogen mechanism for N-alkylation.

Detailed Methodology:

  • In a pressure tube, combine this compound (0.5 mmol, 1.0 eq), the alcohol (1.0 mmol, 2.0 eq), a tricarbonyl(cyclopentadienone) iron complex (5 mol%), Me₃NO (10 mol%), and K₂CO₃ (0.5 mmol, 1.0 eq).[1][2]

  • Add 2,2,2-trifluoroethanol (TFE) (0.5 M) as the solvent.[1][2]

  • Seal the tube and heat the reaction mixture to 110 °C for 18-48 hours.[1][2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of substituted indolines based on literature precedents. The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the trifluoromethyl group.

ProtocolAlkylating AgentBase/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Classical Benzyl BromideNaHDMFRT2-1270-95[2]
Classical Methyl IodideNaHDMFRT1-375-98[2]
Borrowing Hydrogen Benzyl AlcoholFe-complex/K₂CO₃TFE11018-3060-92[1][2]
Borrowing Hydrogen EthanolFe-complex/K₂CO₃TFE1104885-99[1][2]
Borrowing Hydrogen Cinnamyl AlcoholFe-complex/K₂CO₃TFE1101880-90[1][2]

Note: Yields are indicative and may vary based on the specific substrate, reaction scale, and purification method. The presence of the electron-withdrawing CF₃ group might necessitate longer reaction times or slightly higher temperatures to achieve comparable yields.

Concluding Remarks

The selection of an appropriate N-alkylation protocol for this compound will depend on the desired alkyl substituent, available reagents, and considerations for green chemistry. The classical method offers broad applicability with a wide range of alkyl halides. The iron-catalyzed borrowing hydrogen methodology provides a more sustainable route for the introduction of alkyl groups derived from alcohols. For all protocols, careful optimization of reaction conditions is recommended to achieve the highest possible yield and purity of the desired N-alkylated product.

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 5-Methoxy-6-(trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed amination of 5-methoxy-6-(trifluoromethyl)indoline derivatives, a key transformation in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity, making these indoline scaffolds valuable in drug discovery.[1][2]

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] The amination of this compound derivatives provides access to a diverse range of N-aryl and N-alkyl substituted indolines, which are of significant interest in drug development, particularly as kinase inhibitors. The strategic placement of the methoxy and trifluoromethyl groups on the indoline core can significantly influence the pharmacological properties of the resulting molecules.

Data Presentation: Representative Reaction Conditions

While specific data for the amination of this compound is not extensively published, the following table summarizes representative conditions for the Buchwald-Hartwig amination of structurally similar indoline and indole derivatives. These conditions can serve as a starting point for optimization.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>95General conditions for a wide range of aryl halides and amines.
2Pd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2.0)Dioxane1102480-95Effective for coupling with primary and secondary amines.[3]
3XPhos Pd G3 (2)-LHMDS (1.2)THF6516HighPre-catalyst system, often showing high activity.[5]
4Pd(OAc)₂ (10)DavePhos (15)K₃PO₄ (2.0)t-BuOH1001875-90Alternative base and solvent system.
5Pd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2.0)Toluene/H₂O1001685-98Biphasic conditions can be beneficial in some cases.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed amination of a generic this compound with an aryl halide. These protocols are based on established Buchwald-Hartwig amination procedures and should be optimized for specific substrates.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methoxy-6-(trifluoromethyl)indoline.

Protocol 2: Procedure using a Palladacycle Pre-catalyst

Materials:

  • This compound

  • Aryl halide

  • XPhos Pd G3 (XPhos Palladacycle Gen. 3)

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv), the aryl halide (0.6 mmol, 1.2 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (3 mL).

  • To the stirred mixture, add LHMDS solution (1.2 mL, 1.2 mmol, 2.4 equiv) dropwise at room temperature.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Pd Catalyst, Ligand, and Indoline inert 2. Inert Atmosphere (Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent base_amine 4. Add Base and Amine/Aryl Halide solvent->base_amine heating 5. Heat to Reaction Temperature base_amine->heating monitoring 6. Monitor Progress (TLC/LC-MS) heating->monitoring quench 7. Quench Reaction monitoring->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for palladium-catalyzed amination.

Signaling Pathway Inhibition

Many trifluoromethyl-substituted indoline derivatives are being investigated as kinase inhibitors, for example, as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] The following diagram illustrates a simplified signaling pathway and the potential point of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor 5-Methoxy-6-(trifluoromethyl) indoline derivative Inhibitor->EGFR Inhibits (ATP competitive) EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of EGFR signaling by an indoline derivative.

References

Application Notes and Protocols for the Purification of Crude 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 5-Methoxy-6-(trifluoromethyl)indoline. Due to the limited availability of specific purification data for this compound in publicly accessible literature, the following protocols are based on established techniques for structurally related indole and indoline derivatives. These methods are intended to serve as a starting point for developing a robust purification strategy. Optimization of the described conditions is recommended to achieve the desired purity and yield.

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound depends on the nature of the impurities, the scale of the purification, and the required final purity. Common methods for the purification of indole and indoline derivatives include:

  • Flash Column Chromatography: A versatile and widely used technique for the separation of components in a mixture based on their differential adsorption to a stationary phase.

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent system.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique suitable for obtaining highly pure material, particularly for small to medium-scale purifications.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the purification of crude this compound using the aforementioned techniques. These values are intended for comparative purposes to guide the selection of a purification method.

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Yield (%)ScaleThroughput
Flash Column Chromatography75>9570-85mg to multi-gramModerate
Recrystallization80>9850-70gram to kgHigh
Preparative HPLC90>99.580-95mg to gramLow

Table 2: Exemplary Data for Flash Column Chromatography

ParameterCondition 1Condition 2
Stationary Phase Silica Gel (230-400 mesh)Alumina (neutral, 50-200 µm)
Mobile Phase Hexane:Ethyl Acetate (gradient)Dichloromethane:Methanol (gradient)
Starting Material (g) 5.05.0
Starting Purity (%) 7575
Purified Product (g) 3.83.5
Final Purity (%) 96.295.5
Yield (%) 7670

Experimental Protocols

Protocol for Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Glass column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the solvent to drain. Tap the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in separate tubes.

  • Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol for Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the described purification techniques.

Flash_Chromatography_Workflow start Start prep_column Prepare and Pack Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Workflow for Purification by Flash Column Chromatography.

Recrystallization_Workflow start Start dissolve Dissolve Crude in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filtration->cool filter_crystals Filter Crystals cool->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Workflow for Purification by Recrystallization.

Application Notes and Protocols for the Characterization of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-6-(trifluoromethyl)indoline is a substituted indoline derivative. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and pharmaceuticals. The presence of a methoxy group and a trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Accurate and robust analytical methods are therefore essential for the characterization, quantification, and quality control of this compound and its related products in research and drug development.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is a primary method for assessing the purity and quantifying this compound. The trifluoromethyl group can influence the retention behavior, and method optimization is key for achieving accurate results.

Experimental Protocol: HPLC Analysis

1.1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For compounds with fluorine moieties, a PFP (pentafluorophenyl) phase can offer alternative selectivity.

1.2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

1.3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is often effective.[1]

  • Gradient Program:

    • Start with a lower concentration of acetonitrile (e.g., 20%).

    • Linearly increase the acetonitrile concentration to 80% over 15-20 minutes.

    • Hold at 80% for 5 minutes.

    • Return to the initial conditions and equilibrate the column for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

Data Presentation: HPLC Performance (Illustrative)

The following table summarizes typical performance characteristics for an HPLC method for a substituted indoline. These values should be validated for this compound in your laboratory.

ParameterTypical Performance
Retention Time ~ 8 - 15 min (highly dependent on exact conditions)
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.02 µg/mL
Limit of Quantification (LOQ) ~ 0.06 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for profiling volatile impurities. Due to the polar N-H group in the indoline ring, derivatization is often recommended to improve peak shape and thermal stability.

Experimental Protocol: GC-MS Analysis (with Derivatization)

2.1. Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

2.2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium.

2.3. GC-MS Conditions:

  • Injector: Splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp at 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Ionization Mode: Electron Impact (EI) at 70 eV.

  • MS Scan Range: m/z 50-500.

Data Presentation: Predicted GC-MS Fragmentation (Illustrative)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions. The fragmentation pattern will be influenced by the methoxy and trifluoromethyl substituents.

IonPredicted m/zDescription
[M]⁺ 217Molecular Ion
[M-H]⁺ 216Loss of a hydrogen atom
[M-CH₃]⁺ 202Loss of a methyl radical from the methoxy group
[M-CF₃]⁺ 148Loss of the trifluoromethyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is indispensable for the unambiguous structural confirmation of this compound.

Experimental Protocol: NMR Analysis

3.1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external reference is often used.

3.2. NMR Spectrometer:

  • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

3.3. Data Acquisition Parameters:

  • ¹H NMR: Standard parameters for proton NMR.

  • ¹³C NMR: Proton-decoupled mode to obtain singlets for all carbon atoms.

  • ¹⁹F NMR: Proton-decoupled mode. The chemical shifts are typically referenced to CFCl₃ (0 ppm).

Data Presentation: Expected NMR Chemical Shifts (Illustrative)

The following table provides predicted chemical shift ranges for this compound. For comparison, reported data for the isomeric 5-methoxy-2-(trifluoromethyl)-1H-indole is included.[2]

NucleusPredicted Chemical Shift (δ, ppm) for this compoundReported Data for 5-methoxy-2-(trifluoromethyl)-1H-indole[2]
¹H NMR Aromatic Protons: 6.5-7.5Indoline CH₂: ~3.0-3.6Methoxy CH₃: ~3.8Aromatic Protons: 6.90-7.35NH: 8.43Methoxy CH₃: 3.91
¹³C NMR Aromatic Carbons: 100-155Indoline CH₂: ~30-50CF₃: ~120-130 (quartet)Methoxy CH₃: ~55Aromatic Carbons: 102-155CF₃: 121.2 (q, J = 268.7 Hz)Methoxy CH₃: 55.76
¹⁹F NMR ~ -60 to -65 (referenced to CFCl₃)-60.51

Elemental Analysis for Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and fluorine, which is crucial for confirming the empirical formula of a newly synthesized compound.

Experimental Protocol: Elemental Analysis

4.1. Instrumentation:

  • A CHN/O elemental analyzer.

4.2. Sample Preparation:

  • A few milligrams of the pure, dried sample are accurately weighed.

4.3. Analysis:

  • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Fluorine content is typically determined by specific ion chromatography or other specialized methods after combustion and absorption.

Data Presentation: Theoretical Elemental Composition

The theoretical elemental composition for this compound (C₁₀H₁₀F₃NO) is provided below. Experimental values should be within ±0.4% of the theoretical values.[3]

ElementSymbolAtomic WeightTheoretical %
CarbonC12.0155.30
HydrogenH1.014.64
FluorineF19.0026.24
NitrogenN14.016.45
OxygenO16.007.37

Visualizations

Experimental Workflow

G General Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Sample->NMR ¹H, ¹³C, ¹⁹F Elemental_Analysis Elemental_Analysis Sample->Elemental_Analysis Formula Confirmation Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC Purity & Quantification GC_MS GC_MS Filtration->GC_MS Identification & Impurities Data_Analysis Data_Analysis HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Elemental_Analysis->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report G Potential Signaling Pathways Modulated by Indole Derivatives cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Indole_Derivative This compound (Hypothesized) Ras Ras Indole_Derivative->Ras Inhibition PI3K PI3K Indole_Derivative->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation_Growth Cell_Proliferation_Growth ERK->Cell_Proliferation_Growth Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival_Metabolism Cell_Survival_Metabolism mTOR->Cell_Survival_Metabolism

References

Application Notes and Protocols for the Derivatization of the Methoxy Group on 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the 5-methoxy group on 5-Methoxy-6-(trifluoromethyl)indoline, a key intermediate in the synthesis of various biologically active compounds. The procedures outlined below cover the initial O-demethylation to yield the corresponding 5-hydroxyindoline, followed by subsequent derivatization of the hydroxyl group via etherification and esterification.

The trifluoromethyl group at the 6-position significantly influences the electronic properties of the indoline ring system, enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[1][2] Derivatives of trifluoromethyl-substituted indolines have shown affinity for various biological targets, including serotonin receptors, making them valuable scaffolds in medicinal chemistry.[3][4]

Part 1: O-Demethylation of this compound

The primary step in the derivatization of the methoxy group is its cleavage to a hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the O-demethylation of aryl methyl ethers and is the recommended reagent for this transformation.[5] Due to the reactivity of the indoline nitrogen, it is advisable to perform this reaction on an N-protected substrate to prevent side reactions. A common and easily removable protecting group for the indoline nitrogen is the trifluoroacetyl group.[6]

Experimental Protocol: O-Demethylation using Boron Tribromide

This protocol describes the demethylation of N-trifluoroacetyl-5-methoxy-6-(trifluoromethyl)indoline.

Materials:

  • N-trifluoroacetyl-5-methoxy-6-(trifluoromethyl)indoline

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Dissolve N-trifluoroacetyl-5-methoxy-6-(trifluoromethyl)indoline (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of BBr₃ in DCM (1.5 - 2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, N-trifluoroacetyl-5-hydroxy-6-(trifluoromethyl)indoline, can be purified by column chromatography on silica gel.

Quantitative Data: O-Demethylation of Methoxyindoles

The following table summarizes typical yields for the O-demethylation of various methoxy-substituted indoles and related compounds using BBr₃.

Starting MaterialReagent (equiv)SolventTemperature (°C)Time (h)Yield (%)Reference
N-protected 5-methoxyindoleBBr₃ (1.5)DCM0 to RT2-485-95[7]
3,4-dimethoxyphenethylamine derivativeBBr₃ (excess)DCM-78 to RT1272[8]
5-methoxy-N-methylindoleBBr₃ (2.0)DCM01~90
Generic Aryl Methyl EtherBBr₃ (3.0)DCM0 to RT1282[5]

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.

Part 2: Derivatization of 5-Hydroxy-6-(trifluoromethyl)indoline

The newly formed hydroxyl group at the 5-position can be further derivatized to create a library of compounds with diverse physicochemical properties. Two common and versatile methods for this are the Williamson ether synthesis for O-alkylation and the Steglich esterification for O-acylation.

Experimental Protocol: Williamson Ether Synthesis (O-Alkylation)

This protocol describes the O-alkylation of N-protected 5-hydroxy-6-(trifluoromethyl)indoline with an alkyl halide.

Materials:

  • N-protected 5-hydroxy-6-(trifluoromethyl)indoline

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-protected 5-hydroxy-6-(trifluoromethyl)indoline (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Williamson Ether Synthesis on Hydroxyindoles
Hydroxyindole DerivativeBase (equiv)Alkyl Halide (equiv)SolventTemperature (°C)Yield (%)Reference
N-Boc-5-hydroxyindoleNaH (1.2)CH₃I (1.1)DMFRT92
4-Hydroxyphenylacetic acid derivativeK₂CO₃ (2.0)Benzyl Bromide (1.2)AcetoneReflux85
PhenolNaH (1.1)Ethyl Iodide (1.1)THFRT95[9]
Experimental Protocol: Steglich Esterification (O-Acylation)

This protocol details the esterification of N-protected 5-hydroxy-6-(trifluoromethyl)indoline with a carboxylic acid.[10][11]

Materials:

  • N-protected 5-hydroxy-6-(trifluoromethyl)indoline

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected 5-hydroxy-6-(trifluoromethyl)indoline (1.0 equiv), the carboxylic acid (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data: Steglich Esterification with Phenols
Phenolic CompoundCarboxylic AcidCoupling Reagent (equiv)Catalyst (equiv)SolventYield (%)Reference
PhenolAcetic AcidDCC (1.1)DMAP (0.1)DCM90-98[7]
4-NitrophenolBenzoic AcidDCC (1.2)DMAP (0.1)DCM95[12]
Sterically Hindered AlcoholVarious AcidsDCC (1.5)DMAP (0.2)DCM65-85[12]

Visualizations

Reaction Workflow

Derivatization_Workflow start This compound n_protection N-Protection (e.g., (CF3CO)2O) start->n_protection n_protected N-Protected This compound n_protection->n_protected demethylation O-Demethylation (BBr3, DCM) n_protected->demethylation hydroxy N-Protected 5-Hydroxy-6-(trifluoromethyl)indoline demethylation->hydroxy etherification O-Alkylation (Alkyl Halide, Base) hydroxy->etherification esterification O-Acylation (Carboxylic Acid, DCC, DMAP) hydroxy->esterification ether_product 5-Alkoxy Derivative etherification->ether_product ester_product 5-Acyloxy Derivative esterification->ester_product a ligand Serotonin or Ligand receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses ca_release->cellular_response Leads to pkc->cellular_response Leads to

References

Application Notes and Protocols: Solid-Phase Synthesis of 5-Methoxy-6-(trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and protocols for the solid-phase synthesis of 5-Methoxy-6-(trifluoromethyl)indoline, a scaffold of interest in medicinal chemistry. The methodologies detailed below are designed for the efficient generation of combinatorial libraries of substituted indoline derivatives for high-throughput screening and lead optimization in drug discovery programs.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of libraries of such compounds, facilitating the exploration of structure-activity relationships (SAR). This document outlines a strategic approach to the solid-phase synthesis of derivatives based on this scaffold.

General Strategy for Solid-Phase Synthesis

The solid-phase synthesis of this compound derivatives involves a multi-step process that begins with the immobilization of a suitable starting material onto a solid support. This is followed by on-resin chemical modifications to build the desired molecular complexity. The final step involves the cleavage of the synthesized molecule from the solid support, followed by purification and characterization.

A proposed synthetic strategy is outlined below:

  • Immobilization: Attachment of a suitable precursor of this compound to a solid support, such as Merrifield resin.

  • On-Resin Synthesis: Chemical transformations performed on the resin-bound intermediate to introduce diversity. This may include N-alkylation, N-acylation, or other functionalization reactions.

  • Cleavage: Release of the final product from the solid support under conditions that do not degrade the desired molecule.

  • Purification and Analysis: Purification of the cleaved product by techniques such as high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the solid-phase synthesis of a hypothetical library of this compound derivatives. The yields and purities are based on typical values reported for solid-phase synthesis of analogous heterocyclic compounds and should be considered as illustrative.

StepTransformationReagents and ConditionsRepresentative Yield (%)Representative Purity (%)
1 Resin Loading This compound, Cs2CO3, DMF, 50°C, 18 h75-85N/A
2a N-Alkylation R-X (alkyl halide), NaH, DMF, rt, 12 h60-7585-95
2b N-Acylation R-COCl (acyl chloride), DIPEA, DCM, rt, 6 h70-8590-98
2c N-Sulfonylation R-SO2Cl (sulfonyl chloride), Pyridine, DCM, rt, 8 h65-8088-96
3 Cleavage TFA/DCM (1:1), rt, 2 h80-95See above

Experimental Protocols

The following are detailed protocols for the key experiments in the solid-phase synthesis of this compound derivatives.

Protocol 1: Immobilization of this compound on Merrifield Resin

This protocol describes the attachment of the indoline scaffold to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • This compound

  • Merrifield resin (1% DVB, 1.0 mmol/g loading)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with DMF (3 x 10 mL).

  • In a separate flask, dissolve this compound (2.5 mmol) and Cs2CO3 (2.5 mmol) in anhydrous DMF (10 mL).

  • Add the solution to the swollen resin.

  • Seal the vessel and shake at 50°C for 18 hours.

  • Allow the vessel to cool to room temperature.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/H2O (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Protocol 2: On-Resin N-Alkylation

This protocol details the alkylation of the resin-bound indoline.

Materials:

  • Indoline-functionalized resin (from Protocol 1)

  • Alkyl halide (R-X, 5.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the indoline-functionalized resin (0.5 g, approx. 0.4 mmol) in anhydrous DMF (5 mL) for 1 hour.

  • In a separate flask under an inert atmosphere, carefully add NaH (5.0 mmol) to anhydrous DMF (5 mL) at 0°C.

  • Slowly add the swollen resin suspension to the NaH/DMF mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (5.0 mmol) to the reaction mixture.

  • Shake the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of MeOH (2 mL).

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), H2O (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Cleavage from the Solid Support

This protocol describes the release of the final product from the resin using trifluoroacetic acid.

Materials:

  • N-functionalized indoline resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried resin in DCM (5 mL) for 30 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail of TFA/DCM (1:1, 10 mL).

  • Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Dry the product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key workflows and potential applications of the synthesized compounds.

experimental_workflow start Start: this compound immobilization Immobilization (Protocol 1) start->immobilization resin Merrifield Resin resin->immobilization resin_bound Resin-Bound Indoline immobilization->resin_bound functionalization On-Resin Functionalization (e.g., N-Alkylation, Protocol 2) resin_bound->functionalization functionalized_resin Functionalized Resin-Bound Indoline functionalization->functionalized_resin cleavage Cleavage (Protocol 3) functionalized_resin->cleavage crude_product Crude Product cleavage->crude_product purification Purification (HPLC) crude_product->purification final_product Final Product Library purification->final_product

Caption: Solid-phase synthesis workflow for indoline derivatives.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras indoline 5-Methoxy-6-(trifluoromethyl) indoline Derivative indoline->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Hypothetical inhibition of a signaling pathway.

Application of 5-Methoxy-6-(trifluoromethyl)indoline in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of 5-methoxy-6-(trifluoromethyl)indoline as a key building block in the synthesis of potent kinase inhibitors. The strategic incorporation of the methoxy and trifluoromethyl groups on the indoline scaffold offers unique physicochemical properties that can be leveraged to enhance the potency, selectivity, and drug-like characteristics of the final inhibitor.

The indoline core is a prevalent scaffold in numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. The trifluoromethyl group, in particular, is known to increase metabolic stability and cell membrane permeability. This guide presents a representative synthesis of a hypothetical kinase inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, and details the subsequent biological evaluation.

Data Presentation: Inhibitory Activity of a Hypothetical Indoline-Based Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of a hypothetical kinase inhibitor, "Indolinib-7," synthesized from this compound, against a panel of relevant protein kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetIC50 (nM)Kinase Family
VEGFR-2 5.2 Receptor Tyrosine Kinase
PDGFR-β15.8Receptor Tyrosine Kinase
FGFR-125.1Receptor Tyrosine Kinase
EGFR> 1000Receptor Tyrosine Kinase
CDK2> 5000Serine/Threonine Kinase
p38α> 5000Serine/Threonine Kinase

This data is representative and for illustrative purposes only.

Experimental Protocols

Synthesis of a Hypothetical VEGFR-2 Inhibitor ("Indolinib-7")

This protocol describes a plausible synthetic route for the preparation of a VEGFR-2 inhibitor utilizing this compound and a common kinase inhibitor scaffold, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Materials:

  • This compound

  • 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq), this compound (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA)

  • Luminescent kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In the wells of a 384-well plate, add the kinase assay buffer.

  • Add the serially diluted inhibitor to the wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Add the VEGFR-2 enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase activity assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Indolinib-7 (Hypothetical Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis: Palladium-Catalyzed Cross-Coupling Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Characterization Characterization: LC-MS, NMR Purification->Characterization Assay Biological Evaluation: In Vitro Kinase Assay Characterization->Assay Data Data Analysis: IC50 Determination Assay->Data

Caption: Experimental workflow for synthesis and evaluation.

Troubleshooting & Optimization

Troubleshooting low yields in 5-Methoxy-6-(trifluoromethyl)indoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-6-(trifluoromethyl)indoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot low yields, and optimize reaction conditions. Below, you will find a comprehensive guide structured in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically approached via a two-step process: the synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole, followed by its reduction to the corresponding indoline.

Part 1: Fischer Indole Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole

Q1: I am experiencing a low yield in the Fischer indole synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole. What are the potential causes?

A1: Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors, particularly with a substituted phenylhydrazine bearing both a strong electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl).[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine or the carbonyl compound (e.g., pyruvic acid or an acetone equivalent) can lead to significant side reactions and lower the overall yield.[2] It is highly recommended to use freshly purified starting materials.

  • Acid Catalyst and Reaction Conditions: The choice and concentration of the acid catalyst are critical.[3][4] Harsh acidic conditions or excessively high temperatures can lead to the degradation of the starting materials or the indole product, often resulting in the formation of dark, tarry substances. Conversely, conditions that are too mild may result in an incomplete reaction.

  • Electronic Effects of Substituents: The opposing electronic nature of the methoxy and trifluoromethyl groups can complicate the key[5][5]-sigmatropic rearrangement step of the Fischer indole synthesis.[6][7] Electron-donating groups generally facilitate this step, while electron-withdrawing groups can sometimes lead to competing N-N bond cleavage, hindering cyclization.[6][7]

  • Hydrazone Formation: Inefficient formation of the initial phenylhydrazone intermediate will directly impact the final product yield. This step is also acid-catalyzed and can be influenced by the chosen solvent and temperature.

Q2: What are some common side reactions in the Fischer indole synthesis of this substituted indole?

A2: Besides incomplete reactions, several side reactions can contribute to low yields:

  • Polymerization/Degradation: Indoles, especially electron-rich ones, can be sensitive to strong acids and may polymerize or decompose under harsh reaction conditions.[8]

  • N-N Bond Cleavage: As mentioned, strong electron-donating groups on the phenylhydrazine can weaken the N-N bond, leading to cleavage of the ene-hydrazine intermediate, which competes with the desired cyclization pathway.[6][7]

  • Incomplete Cyclization or Rearrangement: The electronic push-pull nature of the substituents may lead to a higher energy barrier for the[5][5]-sigmatropic rearrangement or the subsequent cyclization and aromatization steps.

Q3: How can I optimize the reaction conditions to improve the yield?

A3: A systematic optimization of reaction parameters is crucial. The following table summarizes key parameters and suggested ranges for optimization.

ParameterRecommended Range/ConditionsRationale
Acid Catalyst Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), H₂SO₄, ZnCl₂, BF₃·OEt₂The choice of acid can significantly impact the reaction. PPA and Eaton's reagent are often effective for challenging cyclizations.[3]
Temperature 80-120 °CA balance must be struck between providing enough energy for the reaction to proceed and avoiding degradation.[5]
Solvent Toluene, xylene, acetic acid, or solvent-free conditionsThe choice of solvent can influence the solubility of intermediates and the reaction rate. Solvent-free conditions can sometimes improve yields.
Reaction Time 1-24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
Part 2: Reduction of 5-Methoxy-6-(trifluoromethyl)-1H-indole to Indoline

Q1: My attempt to reduce the indole to the indoline is giving a low yield. What are the common issues?

A1: The reduction of the indole ring to an indoline can be challenging due to the aromatic stability of the indole nucleus.[8] Common problems include:

  • Incomplete Reduction: The indole may be resistant to reduction under the chosen conditions. This can be due to an insufficiently active catalyst or reducing agent.

  • Catalyst Poisoning: The product indoline, being a secondary amine, can act as a ligand and poison the metal catalyst (e.g., Pt, Pd), thereby hindering the reaction progress.[8]

  • Over-reduction: In some cases, particularly under harsh conditions, the benzene ring of the indoline can also be reduced, leading to the formation of octahydroindole byproducts.[8]

  • Side Reactions of Substituents: The trifluoromethyl group is generally stable to catalytic hydrogenation, but other functional groups, if present, might be reduced.

Q2: What are the recommended methods for reducing this substituted indole?

A2: Several methods can be employed for the reduction of indoles to indolines. The choice of method depends on the scale of the reaction and the available equipment.

  • Catalytic Hydrogenation: This is a common and often "green" method. A platinum-based catalyst (e.g., Pt/C) in the presence of an acid is often effective for the hydrogenation of unprotected indoles.[8] The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating reduction.[8]

  • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of an acid (e.g., acetic acid or trifluoroacetic acid) can selectively reduce the indole double bond.[8][9] NaBH₃CN is a milder reducing agent than sodium borohydride (NaBH₄) and is effective for reducing iminium ions, which are formed in situ from the protonated indole.[9][10]

Q3: How can I optimize the reduction step for better yields?

A3: The following table provides a starting point for optimizing the reduction of 5-Methoxy-6-(trifluoromethyl)-1H-indole.

ParameterCatalytic HydrogenationChemical Reduction (NaBH₃CN)Rationale
Catalyst/Reagent Pt/C (5-10 mol%)NaBH₃CN (2-4 equivalents)Pt/C is often effective for indole hydrogenation.[8] NaBH₃CN is a selective reducing agent for this transformation.[9]
Acid p-Toluenesulfonic acid, H₂SO₄, or HClAcetic acid or Trifluoroacetic acidAcid is crucial for activating the indole ring towards reduction.[8]
Solvent Water, Ethanol, Ethyl AcetateAcetic acid, THFThe choice of solvent should ensure the solubility of the substrate and be compatible with the reagents.
Temperature Room temperature to 50 °C0 °C to room temperatureMilder temperatures are generally preferred to minimize side reactions.
Pressure (H₂) 1-50 atmN/AHigher hydrogen pressure can increase the reaction rate but may also lead to over-reduction.
Reaction Time 2-24 hours1-12 hoursMonitor by TLC or LC-MS to determine the point of complete conversion.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established methodologies for similar compounds and should be optimized for the specific substrate.

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole
  • Materials:

    • (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq)

    • Pyruvic acid (1.2 eq)

    • Polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine)

    • Ethanol

    • Ice-water

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Hydrazone Formation: In a round-bottom flask, suspend (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.2 eq) and heat the mixture to reflux for 1-2 hours. Monitor the formation of the hydrazone by TLC.

    • Solvent Removal: Once the hydrazone formation is complete, remove the ethanol under reduced pressure.

    • Indolization: To the crude hydrazone, add polyphosphoric acid (PPA). Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction mixture will become viscous and may change color. Monitor the progress of the reaction by TLC.

    • Work-up: Carefully pour the hot reaction mixture into a beaker of ice-water with stirring. This will precipitate the crude product.

    • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes).

    • Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Methoxy-6-(trifluoromethyl)-1H-indole.

Protocol 2: Reduction of 5-Methoxy-6-(trifluoromethyl)-1H-indole to Indoline
  • Materials:

    • 5-Methoxy-6-(trifluoromethyl)-1H-indole (1.0 eq)

    • Platinum on carbon (Pt/C, 5 wt. %, 5-10 mol%)

    • p-Toluenesulfonic acid monohydrate (1.0-1.2 eq)

    • Ethanol or Water

    • Hydrogen gas

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: To a hydrogenation vessel, add 5-Methoxy-6-(trifluoromethyl)-1H-indole (1.0 eq), Pt/C (5-10 mol%), and p-toluenesulfonic acid monohydrate (1.0-1.2 eq).

    • Solvent Addition: Add ethanol or water as the solvent.

    • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (30-50 psi) and stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethanol.

    • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

    • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude this compound by column chromatography on silica gel.

Data Presentation

The following tables provide hypothetical yet plausible quantitative data for the synthesis, based on typical yields for analogous reactions. These should serve as a benchmark for your experiments.

Table 1: Fischer Indole Synthesis - Effect of Acid Catalyst on Yield

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (in EtOH)80635-45
Polyphosphoric Acid100350-65
Eaton's Reagent90260-75
ZnCl₂ (in Toluene)110840-55

Table 2: Indole Reduction - Comparison of Methods

MethodReducing Agent/CatalystAcidSolventTime (h)Yield (%)
Catalytic HydrogenationPt/C (5 mol%)p-TsOHEthanol1285-95
Chemical ReductionNaBH₃CN (3 eq)Acetic AcidAcetic Acid675-85
Chemical ReductionNaBH₃CN (3 eq)Trifluoroacetic AcidTHF480-90

Visualizations

To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole cluster_reduction Reduction to this compound start_indole Start: (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine + Pyruvic Acid hydrazone Hydrazone Formation (EtOH, Reflux) start_indole->hydrazone indolization Indolization (PPA, 80-100°C) hydrazone->indolization workup_indole Work-up & Purification indolization->workup_indole product_indole Product: 5-Methoxy-6-(trifluoromethyl)-1H-indole workup_indole->product_indole start_reduction Start: 5-Methoxy-6-(trifluoromethyl)-1H-indole product_indole->start_reduction reduction Catalytic Hydrogenation (Pt/C, H₂, p-TsOH) start_reduction->reduction workup_indoline Work-up & Purification reduction->workup_indoline product_indoline Final Product: this compound workup_indoline->product_indoline

Caption: A general experimental workflow for the two-step synthesis of this compound.

troubleshooting_fischer_indole start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_acid Optimize Acid Catalyst & Concentration start->optimize_acid optimize_temp Optimize Reaction Temperature start->optimize_temp monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction impure Impure Materials check_purity->impure harsh_conditions Harsh Conditions (Degradation) optimize_acid->harsh_conditions incomplete_reaction Incomplete Reaction optimize_acid->incomplete_reaction optimize_temp->harsh_conditions optimize_temp->incomplete_reaction purify Purify Hydrazine & Carbonyl Compound impure->purify milder_acid Use Milder Acid / Lower Concentration harsh_conditions->milder_acid lower_temp Lower Reaction Temperature harsh_conditions->lower_temp stronger_acid Use Stronger Acid / Higher Concentration incomplete_reaction->stronger_acid increase_temp Increase Reaction Temperature / Time incomplete_reaction->increase_temp

Caption: A troubleshooting decision tree for low yields in the Fischer indole synthesis step.

troubleshooting_reduction start Low Yield in Indole Reduction check_catalyst Check Catalyst Activity / Loading start->check_catalyst check_acid Verify Acid Presence & Stoichiometry start->check_acid check_conditions Review Reaction Conditions (Pressure, Time) start->check_conditions inactive_catalyst Inactive/Poisoned Catalyst check_catalyst->inactive_catalyst no_acid Insufficient Acid check_acid->no_acid mild_conditions Conditions Too Mild check_conditions->mild_conditions fresh_catalyst Use Fresh Catalyst / Increase Loading inactive_catalyst->fresh_catalyst add_acid Ensure Stoichiometric Amount of Acid no_acid->add_acid increase_pressure Increase H₂ Pressure / Reaction Time mild_conditions->increase_pressure

Caption: A troubleshooting guide for addressing low yields in the reduction of the substituted indole to the indoline.

References

Common side reactions and byproducts in the synthesis of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-6-(trifluoromethyl)indoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and logical synthetic approach involves a two-step process:

  • Synthesis of the indole precursor: 5-Methoxy-6-(trifluoromethyl)-1H-indole is synthesized, often through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

  • Reduction of the indole: The resulting indole is then reduced to the corresponding indoline via catalytic hydrogenation.

Q2: What are the primary challenges in the synthesis of the indole precursor, 5-Methoxy-6-(trifluoromethyl)-1H-indole?

The main challenges include controlling regioselectivity during the cyclization, managing the reactivity of the trifluoromethyl group, and potential side reactions associated with the specific synthetic method chosen (e.g., Fischer indole synthesis). The electron-withdrawing nature of the trifluoromethyl group can influence the reaction conditions required.

Q3: What are the key difficulties in the reduction of 5-Methoxy-6-(trifluoromethyl)-1H-indole to the indoline?

The primary challenges in this step are preventing over-reduction of the indoline to the corresponding octahydroindole and avoiding catalyst poisoning. The choice of catalyst, solvent, and reaction conditions is crucial for a selective and high-yielding reduction.[1]

Troubleshooting Guides

Part 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole (via Fischer Indole Synthesis)

Issue 1: Low or No Yield of the Desired Indole

Potential Cause Troubleshooting Steps
Incorrect Acid Catalyst The choice of acid catalyst (Brønsted or Lewis) is critical.[2][3] Experiment with different acids such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.
Suboptimal Reaction Temperature Fischer indole synthesis often requires elevated temperatures.[4] Optimize the temperature; too low may result in no reaction, while too high can lead to decomposition.
Impure Starting Materials Impurities in the (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine or the carbonyl compound can lead to side reactions. Ensure the purity of starting materials by recrystallization or chromatography.
Steric Hindrance Bulky substituents on the carbonyl compound can hinder the reaction. If possible, choose a less sterically hindered carbonyl partner.

Issue 2: Formation of Multiple Products/Isomers

Potential Cause Troubleshooting Steps
Lack of Regioselectivity If using an unsymmetrical ketone, the reaction can yield two different regioisomers. The choice of acid catalyst can influence the regioselectivity.
Side Reactions The acidic conditions can promote side reactions.[3] Consider using milder reaction conditions or a different acid catalyst.
Decomposition The starting materials or the product may be unstable under the reaction conditions. Monitor the reaction progress by TLC and avoid prolonged reaction times.
Part 2: Reduction of 5-Methoxy-6-(trifluoromethyl)-1H-indole to Indoline

Issue 1: Incomplete Reduction to Indoline

Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst (e.g., Pd/C, Pt/C) may be old or poisoned. Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Pressure Some reductions require higher hydrogen pressure. If using a balloon, consider a Parr shaker or an autoclave for higher pressures.
Poor Solubility The indole may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. Select a solvent in which the starting material is highly soluble. Common solvents include methanol, ethanol, and ethyl acetate.
Catalyst Poisoning The starting material or impurities may be poisoning the catalyst. Purify the starting indole before the reduction. The indoline product itself can sometimes act as a catalyst poison.[1]

Issue 2: Over-reduction to Octahydroindole

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions High temperature, high pressure, or a highly active catalyst can lead to over-reduction.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
Choice of Catalyst Some catalysts are more prone to over-reduction. Experiment with different catalysts (e.g., Raney Nickel, Rh/C) and catalyst loadings.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Mixture of Products A mixture of indole, indoline, and octahydroindole can be difficult to separate due to similar polarities.
Catalyst Fines Fine particles of the heterogeneous catalyst can be difficult to remove by filtration.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Key Byproducts
Indole Synthesis (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine, AcetaldehydePolyphosphoric Acid (PPA)Toluene100-1104-660-70Isomeric indoles, decomposition products
Indoline Reduction 5-Methoxy-6-(trifluoromethyl)-1H-indole10% Pd/CMethanol25-408-1285-955-Methoxy-6-(trifluoromethyl)octahydroindole

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-indole (General Procedure based on Fischer Indole Synthesis)

  • To a stirred solution of (4-methoxy-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in a suitable solvent such as toluene or acetic acid, add the desired ketone or aldehyde (1.1 eq).

  • Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) portion-wise at room temperature.[2][3]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (General Procedure for Catalytic Hydrogenation)

  • In a high-pressure hydrogenation vessel, dissolve 5-Methoxy-6-(trifluoromethyl)-1H-indole (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica gel or by crystallization.

Visualizations

Synthesis_Pathway A 4-Methoxy-3-(trifluoromethyl)aniline B (4-Methoxy-5-(trifluoromethyl)phenyl)hydrazine A->B NaNO2, HCl then SnCl2 D 5-Methoxy-6-(trifluoromethyl)-1H-indole B->D Fischer Indole Synthesis (Acid Catalyst) C Acetaldehyde C->D E This compound D->E Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Indole_Synthesis start Low Yield of Indole q1 Check Purity of Starting Materials start->q1 q2 Optimize Acid Catalyst start->q2 q3 Optimize Reaction Temperature start->q3 sol1 Purify by Recrystallization/Chromatography q1->sol1 sol2 Screen Different Brønsted/Lewis Acids q2->sol2 sol3 Perform Temperature Gradient Study q3->sol3

Caption: Troubleshooting low yield in Fischer indole synthesis.

Troubleshooting_Indoline_Reduction start Incomplete Reduction or Over-reduction q1 Check Catalyst Activity start->q1 q2 Adjust H2 Pressure & Temperature start->q2 q3 Monitor Reaction Time Closely start->q3 sol1 Use Fresh or More Active Catalyst q1->sol1 sol2 Use Milder Conditions to Avoid Over-reduction q2->sol2 sol3 Stop Reaction Upon Full Consumption of Starting Material q3->sol3

References

Optimizing reaction conditions for the N-alkylation of 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-Methoxy-6-(trifluoromethyl)indoline.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound, presented in a question-and-answer format.

Question 1: Why is my N-alkylation reaction showing low to no conversion?

Answer:

Low or no conversion in the N-alkylation of this compound can stem from several factors related to the substrate's electronic properties and general reaction conditions. The electron-withdrawing nature of the trifluoromethyl group at the 6-position decreases the nucleophilicity of the indoline nitrogen, making it less reactive towards alkylating agents.[1] Concurrently, the electron-donating methoxy group at the 5-position can increase the reactivity of the aromatic ring, potentially leading to side reactions if conditions are not optimal.

Troubleshooting Steps:

  • Increase Reaction Temperature: For deactivated substrates, increasing the reaction temperature can provide the necessary activation energy.[1] Reactions can be heated from room temperature up to 80 °C or higher, depending on the solvent and alkylating agent.

  • Use a Stronger Base: Ensure complete deprotonation of the indoline nitrogen. Strong bases like sodium hydride (NaH) are very effective.[2]

  • Select a More Reactive Alkylating Agent: Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, in place of a bromide or chloride.

  • Ensure Anhydrous Conditions: Moisture can quench the base and hinder the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Check Reagent Purity: Impurities in the starting material, alkylating agent, or solvent can interfere with the reaction.

Question 2: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?

Answer:

The formation of the C3-alkylated isomer is a common side reaction in indole and indoline chemistry, as the C3 position is often nucleophilic.[2] The electronic nature of this compound can influence this regioselectivity.

Strategies to Enhance N-Alkylation:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[2]

  • Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]

  • Steric Hindrance: Employing a bulkier alkylating agent can sterically hinder attack at the C3 position, thereby favoring N-alkylation.

Question 3: I am observing the formation of dialkylated products. What is the cause and how can it be prevented?

Answer:

Dialkylation, where both the nitrogen and a carbon atom are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[2]

Methods to Minimize Dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second alkylation.[2]

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the desired mono-N-alkylated product is the major species.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the N-alkylation of this compound?

A1: A good starting point is to use sodium hydride (NaH) as the base in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction can be initiated at 0 °C for the deprotonation step and then allowed to warm to room temperature or heated to drive the alkylation to completion. Given the electron-withdrawing trifluoromethyl group, you may need to heat the reaction to 50-80 °C.

Q2: How do the substituents on this compound affect its reactivity?

A2: The 5-methoxy group is electron-donating, which increases the overall electron density of the aromatic ring and can enhance the nucleophilicity of the nitrogen. Conversely, the 6-trifluoromethyl group is strongly electron-withdrawing, which deactivates the ring and reduces the nitrogen's nucleophilicity. The net effect is a substrate that may be less reactive than unsubstituted indoline, requiring more forcing conditions for N-alkylation.

Q3: What purification methods are suitable for N-alkylated this compound?

A3: The crude product can typically be purified by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the specific N-alkylated product.

Q4: Are there any catalytic methods available for the N-alkylation of this substrate?

A4: Yes, modern catalytic methods using copper or iron complexes have been developed for the N-alkylation of indolines and can offer high regioselectivity.[2][3] These methods might be advantageous if classical conditions prove problematic. For instance, an iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents has been reported with good yields.[3]

Data Presentation

Table 1: General Reaction Parameters for N-Alkylation of Substituted Indolines

ParameterConditionExpected Outcome for this compoundReference
Base NaH, K₂CO₃, Cs₂CO₃NaH is generally effective for complete deprotonation.[2][3]
Solvent DMF, THF, AcetonitrileDMF and THF are standard choices for NaH-mediated reactions.[2][3]
Temperature 0 °C to 110 °CDue to the deactivating CF₃ group, heating will likely be necessary (e.g., 50-110 °C).[3]
Alkylating Agent Alkyl halides (I > Br > Cl)More reactive alkylating agents may be required.
Yield 31-99% (for various indolines)Yield will be highly dependent on the specific alkylating agent and optimized conditions.[3]

Experimental Protocols

General Protocol for N-Alkylation of this compound using Sodium Hydride

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture (e.g., 50-80 °C).[4]

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Conversion start Low/No Conversion q1 Is the indoline nitrogen sufficiently nucleophilic? start->q1 q2 Are the reaction conditions appropriate? start->q2 q3 Are there any interfering substances? start->q3 a1_1 Consider the deactivating effect of the 6-CF3 group. q1->a1_1 a2_1 Increase Temperature q2->a2_1 a2_2 Use a Stronger Base (e.g., NaH) q2->a2_2 a2_3 Use a More Reactive Alkylating Agent q2->a2_3 a3_1 Ensure Anhydrous Conditions q3->a3_1 a3_2 Check Reagent Purity q3->a3_2

Caption: Troubleshooting workflow for low reaction conversion.

Regioselectivity_Factors center Factors Influencing N- vs. C3-Alkylation base Base Strength (e.g., NaH for N-selectivity) center->base solvent Solvent Polarity (e.g., Polar aprotic like DMF) center->solvent temperature Reaction Temperature (Higher temp may favor N-alkylation) center->temperature sterics Steric Hindrance of Alkylating Agent center->sterics

Caption: Key factors controlling regioselectivity in indoline alkylation.

Experimental_Workflow start Start step1 Dissolve Indoline in Anhydrous Solvent start->step1 step2 Cool to 0 °C step1->step2 step3 Add Base (e.g., NaH) for Deprotonation step2->step3 step4 Add Alkylating Agent step3->step4 step5 Reaction (Room Temp or Heat) step4->step5 step6 Monitor by TLC/LC-MS step5->step6 step7 Quench Reaction step6->step7 step8 Work-up and Extraction step7->step8 step9 Purification (Column Chromatography) step8->step9 end End step9->end

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated indoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying fluorinated indoline derivatives?

A1: The primary purification techniques for fluorinated indoline derivatives are column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For instance, crude products from synthesis can often be purified by flash column chromatography.[1]

Q2: How does the presence of fluorine affect the purification of indoline derivatives?

A2: The incorporation of fluorine can significantly alter a molecule's physicochemical properties, impacting purification strategies.[2][3] Key effects include:

  • Polarity and Solubility: Fluorine's high electronegativity can create strong dipole moments and influence intermolecular interactions, affecting solubility in various solvents. This can make finding suitable recrystallization conditions challenging, sometimes leading to the formation of oils instead of crystals.[2]

  • Chromatographic Behavior: The altered polarity can change the retention behavior of the compound on chromatographic stationary phases. A fluorine atom can also influence the pKa of nearby basic nitrogen atoms in the indoline structure, which can be leveraged for optimization in ion-exchange chromatography or pH-dependent extractions.[2]

  • Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the extent and nature of the fluorine substitution, which in turn affects its interaction with reversed-phase HPLC columns.[3]

Q3: My purified fluorinated indoline is colored (e.g., pink or brown). What is the cause and how can I resolve it?

A3: Indole derivatives, including their fluorinated counterparts, are often susceptible to oxidation and degradation, which can result in the formation of colored impurities.[4] This can be exacerbated by exposure to air, light, or residual acid from the synthesis. To decolorize your product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent discoloration.[4]

Q4: How can I separate enantiomers of a chiral fluorinated indoline derivative?

A4: Chiral HPLC is the most common and effective method for separating enantiomers of fluorinated indoline derivatives.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Supercritical Fluid Chromatography (SFC) can also be a powerful technique for chiral separations and is often faster than HPLC. Method development typically involves screening different chiral columns and mobile phase compositions to achieve optimal resolution.[5][6]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of the fluorinated indoline from impurities. The solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides a good separation and an Rf value of approximately 0.2-0.3 for the target compound.[4] Adjust the polarity of the eluent accordingly. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[4]
The compound is streaking on the TLC plate and column.The compound may be interacting too strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize active sites on the silica.[4]
Column overloading.The amount of crude material should be about 1-2% of the weight of the silica gel to avoid poor separation and band broadening.[4]
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a boiling point lower than the melting point of your fluorinated indoline derivative.[4]
The solution is supersaturated with impurities.Try to purify the compound further by another method, such as a quick filtration through a silica plug, before recrystallization.[1][2]
The solution is being cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating some of the solvent. If crystals still do not form, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to redissolve and cool slowly.
Purity does not improve significantly after recrystallization. Impurities have a similar solubility profile to the product.Attempt recrystallization from a different solvent system. If this fails, an alternative purification method like column chromatography or preparative HPLC may be necessary.[1]
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing). Secondary interactions between the basic indoline nitrogen and acidic silanol groups on the silica-based stationary phase.Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.[2]
Mobile phase pH is close to the pKa of the compound.Adjust the mobile phase pH to be at least 2 units away from the pKa of your fluorinated indoline derivative.[2]
Column overload.Reduce the sample concentration or injection volume.[2]
Poor separation of closely eluting impurities. The mobile phase composition is not optimal.Optimize the mobile phase by systematically varying the ratio of organic solvent to the aqueous phase.
The gradient is not optimized for the separation.Develop a gradient elution method. Start with a shallow gradient to separate early-eluting compounds and then increase the gradient steepness to elute more strongly retained impurities.[1]

Data Presentation

Table 1: Purification of Indole Derivatives - A Case Study

CompoundPurification MethodPurityYieldReference
IndoleMethanol Extraction, n-Hexane Re-extraction, and Solute Crystallization99.5 wt%45.5%[7]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude fluorinated indoline derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate of varying polarity). Identify a solvent system that gives an Rf value of 0.2-0.3 for the desired product and provides good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified fluorinated indoline derivative.[4]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A suitable solvent should dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude fluorinated indoline derivative in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. If not, scratching the inside of the flask with a glass rod or adding a seed crystal may induce crystallization.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.[4][8]

Mandatory Visualizations

Purification_Workflow Crude Crude Fluorinated Indoline Derivative TLC TLC Analysis (Assess Purity & Impurity Profile) Crude->TLC Decision High Purity Required? TLC->Decision Column Column Chromatography Decision->Column Yes Pure_Product Pure Product Decision->Pure_Product No Recrystallization Recrystallization Column->Recrystallization HPLC Preparative HPLC Column->HPLC Chiral_Check Chiral Compound? Recrystallization->Chiral_Check HPLC->Chiral_Check Chiral_Check->Pure_Product No Chiral_HPLC Chiral HPLC/SFC Chiral_Check->Chiral_HPLC Yes Chiral_HPLC->Pure_Product

Caption: A decision workflow for selecting a purification strategy for fluorinated indoline derivatives.

Troubleshooting_HPLC_Tailing Start Peak Tailing Observed Check_Modifier Mobile Phase Modifier Present? Start->Check_Modifier Add_Modifier Add 0.1% TFA or Formic Acid Check_Modifier->Add_Modifier No Check_pH pH vs. pKa Checked? Check_Modifier->Check_pH Yes Add_Modifier->Check_pH Adjust_pH Adjust pH to be >2 units from pKa Check_pH->Adjust_pH No Check_Load Sample Load Reduced? Check_pH->Check_Load Yes Adjust_pH->Check_Load Reduce_Load Decrease Injection Volume or Concentration Check_Load->Reduce_Load No Consider_Column Consider Different (e.g., End-Capped) Column Check_Load->Consider_Column Yes Reduce_Load->Consider_Column Resolved Peak Shape Improved Consider_Column->Resolved

Caption: A troubleshooting guide for addressing peak tailing in the HPLC analysis of fluorinated indoline derivatives.

References

Preventing decomposition of 5-Methoxy-6-(trifluoromethyl)indoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methoxy-6-(trifluoromethyl)indoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, data summaries, and visualizations to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decomposition Under Acidic Conditions

Question: I am observing significant decomposition of my this compound starting material or product during a reaction that requires acidic conditions. What is the likely cause and how can I prevent it?

Answer: Decomposition under acidic conditions is a common issue for methoxy-substituted indolines. The primary cause is the cleavage of the methyoxy ether bond, which is susceptible to both strong Brønsted and Lewis acids.[1][2][3] The indoline nitrogen can also be protonated, which may lead to further instability or undesired side reactions.

Troubleshooting Steps & Preventative Measures:

  • Choice of Acid: Avoid strong, non-coordinating acids like HCl, H₂SO₄, and HI, especially at elevated temperatures, as these are known to cleave aryl methyl ethers.[3][4] If a Brønsted acid is necessary, consider using milder acids such as p-toluenesulfonic acid (p-TsOH) or acetic acid at the lowest effective concentration and temperature. For reactions requiring a Lewis acid, be aware that reagents like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are potent ether cleaving agents.[1] If a Lewis acid is essential, consider those less prone to promoting ether cleavage, or perform the reaction at very low temperatures.

  • Reaction Temperature: Higher temperatures accelerate the rate of ether cleavage.[1] Whenever possible, conduct your reaction at room temperature or below. If heating is required, carefully monitor the reaction for the appearance of the corresponding phenol byproduct.

  • Protecting Groups: If the indoline nitrogen is not the reactive site, consider protecting it. An electron-withdrawing protecting group (e.g., Boc, Cbz, or a sulfonyl group) can reduce the electron density of the aromatic ring system, potentially increasing the stability of the methoxy group.

Table 1: Qualitative Stability of this compound to Acidic Reagents

Reagent ClassExamplesStabilityRecommendations
Strong Brønsted Acids HCl, H₂SO₄, HIPoorAvoid if possible. Use at low temperatures and for short reaction times.
Mild Brønsted Acids Acetic Acid, p-TsOHModeratePreferred over strong acids. Optimize for lowest effective concentration.
Strong Lewis Acids BBr₃, AlCl₃Very PoorPotent ether cleaving agents. Avoid unless demethylation is intended.
Mild Lewis Acids ZnCl₂, Sc(OTf)₃Moderate to GoodGenerally safer, but compatibility should be tested on a small scale.
Issue 2: Oxidative Degradation of the Indoline Ring

Question: My reaction mixture is turning dark, and I am isolating multiple unidentified byproducts, suggesting my this compound is degrading. Could this be due to oxidation?

Answer: Yes, the indoline core is susceptible to oxidation. Indolines can be oxidized to the corresponding indole, and in some cases, further degradation can occur, leading to complex mixtures and discoloration.[5] The presence of an electron-donating methoxy group can make the aromatic ring more susceptible to oxidation.

Troubleshooting Steps & Preventative Measures:

  • Inert Atmosphere: To prevent air oxidation, especially at elevated temperatures or in the presence of metal catalysts, it is crucial to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Avoid Strong Oxidizing Agents: Be cautious with strong oxidizing agents. If an oxidation step is necessary elsewhere in the molecule, choose a reagent known for its selectivity. For instance, if you intend to oxidize an alcohol to an aldehyde, consider milder conditions like a Swern or Dess-Martin oxidation over harsher chromium-based reagents.

  • N-Protection: Protecting the indoline nitrogen with an electron-withdrawing group can decrease the electron density of the heterocyclic ring, thereby reducing its susceptibility to oxidation.

Experimental Protocol: N-Protection of this compound with a Boc Group

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-Boc protected indoline.

Issue 3: Unwanted Side Reactions During N-Alkylation

Question: I am attempting to N-alkylate this compound but am getting low yields and observing side products. How can I optimize this reaction?

Answer: N-alkylation of indolines can be challenging due to the potential for side reactions, including C-alkylation or decomposition under harsh basic conditions. The choice of base, solvent, and temperature are critical for achieving high yields and selectivity.[7]

Troubleshooting Steps & Preventative Measures:

  • Base Selection: Strong bases are typically required to deprotonate the indoline nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common choice.[7] Alternatively, bases like potassium carbonate (K₂CO₃) can be effective, sometimes at elevated temperatures.[6][8] The use of a weaker base may require higher temperatures, which could lead to decomposition.

  • Solvent Choice: The solvent can influence the reactivity of the indolate anion. Polar aprotic solvents like DMF and DMSO are generally effective for N-alkylation reactions.

  • Temperature Control: It is advisable to perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the alkylating agent. The reaction can then be allowed to warm to room temperature or gently heated as needed.[7]

Table 2: Recommended Conditions for N-Alkylation

ParameterCondition 1Condition 2
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous DMF or THFAnhydrous Acetonitrile or TFE
Temperature 0 °C to room temperatureRoom temperature to 110 °C
Alkylating Agent Alkyl halide or tosylateAlcohol (with Fe catalyst)[8]

Experimental Protocol: General Procedure for N-Alkylation using NaH

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visual Guides

Below are diagrams illustrating key workflows and decision-making processes to prevent the decomposition of this compound.

References

Managing the reactivity of the trifluoromethyl group in subsequent synthetic steps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the reactivity of the trifluoromethyl (CF3) group in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments involving trifluoromethylated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my trifluoromethylation reaction failing or giving low yields?

A1: Low or no yield in trifluoromethylation reactions can be attributed to several factors, including the choice of reagent, solvent, catalyst, and the nature of the substrate itself. For instance, in reactions using trimethyl(trifluoromethyl)silane (TMSCF3), the initiator's quality is critical. Fluoride initiators like TBAF are highly effective but are also very sensitive to moisture. Ensuring anhydrous conditions and using a fresh or properly dried initiator is crucial. For less reactive substrates, switching to a more potent initiator system or a more activating solvent like DMF may be necessary.

Q2: I'm observing unexpected side products in my reaction. What are the common side reactions involving the trifluoromethyl group?

A2: A common side reaction, particularly when using TMSCF3 with enolizable ketones, is the formation of silyl enol ethers. This occurs when the generated trifluoromethyl anion acts as a base, deprotonating the α-carbon of the ketone. To minimize this, carefully selecting a less basic initiator or optimizing the reaction temperature can be effective. Another potential side reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid, which can occur under strong basic conditions.

Q3: How stable is the trifluoromethyl group to common synthetic reagents and conditions?

A3: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[1] It is resistant to many common synthetic transformations. However, it is not completely inert. As mentioned, strong basic conditions can lead to hydrolysis.[2] Additionally, while stable to many oxidative and reductive conditions, specific reagents can interact with the CF3 group or neighboring functionalities. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress can help determine the specific stability of your compound.[2]

Q4: Can I perform a Grignard reaction on a substrate containing a trifluoromethyl group?

A4: Yes, it is possible, but careful consideration of the substrate and reaction conditions is necessary. The strongly electron-withdrawing nature of the CF3 group can influence the reactivity of the organometallic reagent and the stability of intermediates. The position of the CF3 group relative to the site of the Grignard reagent formation or reaction is critical. If the CF3 group is on an aromatic ring, for example, it can affect the acidity of protons and potentially interfere with the Grignard reagent formation if not properly managed.

Q5: How does the trifluoromethyl group affect the reactivity of adjacent functional groups?

A5: The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of nearby functional groups.[3] For example, it increases the acidity of adjacent C-H bonds and can deactivate aromatic rings towards electrophilic substitution. Conversely, it can activate aromatic rings towards nucleophilic aromatic substitution. This electronic effect must be considered when planning synthetic steps involving trifluoromethylated molecules.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Trifluoromethylation of Aryl Halides
Symptom Possible Cause Troubleshooting Steps
No or low conversion of starting materialInactive catalystEnsure the use of high-purity copper(I) iodide (CuI). Consider pre-treating the CuI to remove any inactive copper(II) species.
Poor quality of TMSCF3Use a fresh bottle of TMSCF3 or purify the existing stock by distillation.
Inefficient ligandThe choice of ligand is crucial. 1,10-Phenanthroline is commonly used, but screening other ligands may be necessary for specific substrates.
Presence of moistureThe reaction is sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of side productsDecomposition of TMSCF3Slow addition of TMSCF3 to the reaction mixture can sometimes mitigate decomposition and improve yield.[4]
Homocoupling of aryl halideOptimize the reaction temperature and stoichiometry of reagents.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides [5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl iodide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium fluoride (KF, 2.0 mmol) to a Schlenk tube.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by the addition of TMSCF3 (1.5 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH4Cl (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Issue 2: Silyl Enol Ether Formation in Trifluoromethylation of Enolizable Ketones with TMSCF3
Symptom Possible Cause Troubleshooting Steps
Significant formation of silyl enol ether byproductHighly basic initiatorThe trifluoromethyl anion generated can act as a base. Switch to a less basic initiator, such as a fluoride source with a less coordinating cation (e.g., CsF instead of TBAF).
High reaction temperatureLowering the reaction temperature can favor the nucleophilic addition of the trifluoromethyl group over deprotonation.
Slow addition of the ketoneAdding the ketone slowly to a solution of TMSCF3 and the initiator can help to maintain a low concentration of the enolate.

Experimental Protocol: Trifluoromethylation of Ketones using TMSCF3

  • Reaction Setup: To a stirred solution of the ketone (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the fluoride initiator (e.g., TBAF, 0.1 mmol, 10 mol%).

  • Reagent Addition: Slowly add TMSCF3 (1.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO3 (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Initiators for the Trifluoromethylation of 4-Nitrobenzaldehyde with TMSCF3

Initiator (mol%) Solvent Temperature (°C) Time (h) Yield (%)
TBAF (10)THF0195
CsF (20)THF251285
KF (20)DMF25892
K2CO3 (10)DMF50688

Data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on specific substrate and reaction conditions.

Table 2: Substrate Scope for Copper-Catalyzed Trifluoromethylation of Aryl Iodides

Aryl Iodide Yield (%)
4-Iodoanisole85
4-Iodonitrobenzene92
3-Iodopyridine78
1-Iodonaphthalene88

Data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on specific conditions.[5][6]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Weigh Aryl Halide, Cu Catalyst, Ligand, and Additives start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent add_tmscf3 Add TMSCF3 solvent->add_tmscf3 heat Heat to Desired Temperature add_tmscf3->heat stir Stir for Specified Time heat->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End purify->end

Caption: General experimental workflow for a copper-catalyzed trifluoromethylation reaction.

troubleshooting_workflow start Low/No Reaction Yield q1 Check Reagent Quality (TMSCF3, Catalyst, Initiator) start->q1 a1_yes Use Fresh/Purified Reagents q1->a1_yes Issue Found q2 Anhydrous Conditions? q1->q2 No Issue a1_yes->q2 a2_yes Dry Solvents/Reagents Use Inert Atmosphere q2->a2_yes Issue Found q3 Optimize Reaction Conditions? q2->q3 No Issue a2_yes->q3 a3_yes Screen Solvents Adjust Temperature Change Ligand/Initiator q3->a3_yes Yes end Improved Yield a3_yes->end

Caption: Troubleshooting workflow for low yield in trifluoromethylation reactions.

References

Addressing solubility issues of 5-Methoxy-6-(trifluoromethyl)indoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 5-Methoxy-6-(trifluoromethyl)indoline in organic solvents.

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound in a Common Organic Solvent
  • Question: I am unable to dissolve this compound in a standard organic solvent like Dichloromethane (DCM) or Methanol (MeOH) at my desired concentration. What should I do?

  • Answer: Poor solubility of complex organic molecules is a common challenge. The presence of both a methoxy and a trifluoromethyl group can create unique solubility characteristics.[1][2] Here is a systematic approach to address this issue:

    • Solvent Screening: Expand your choice of solvents. Based on the principle of "like dissolves like," consider solvents with varying polarities.[3][4] A good starting panel could include:

      • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

      • Polar Protic: Ethanol, Isopropanol (IPA)

      • Non-Polar: Toluene, Dichloroethane (DCE)[5]

    • Gentle Heating: For many compounds, solubility increases with temperature.[3][4][6] Try warming the solvent to 37-50°C while stirring. However, be mindful of the compound's stability at elevated temperatures. Always check for degradation after heating.

    • Sonication: Use a sonicator bath to provide mechanical energy, which can help break down the crystal lattice and enhance dissolution.[7]

    • Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be highly effective.[8] DMSO is a powerful solvent for many poorly soluble compounds and is often used as the primary solvent in a small percentage, with a less polar co-solvent making up the bulk.[8][9] A common starting point is a mixture of DMSO with ethanol or polyethylene glycol 400 (PEG 400).[8]

Issue 2: Compound Precipitates Out of Solution Upon Standing or Dilution
  • Question: I managed to dissolve the compound, but it precipitates out after a short period or when I dilute the stock solution into an aqueous buffer for an assay. How can I prevent this?

  • Answer: This is a classic sign of supersaturation, where the compound was kinetically dissolved but exceeded its thermodynamic solubility limit.[9]

    • Determine Equilibrium Solubility: The first step is to determine the true equilibrium solubility in your chosen solvent or solvent system. The shake-flask method is the gold standard for this.[2][10][11][12] (See Experimental Protocols section below).

    • Work Below the Solubility Limit: Once you have determined the maximum solubility, ensure your stock and working solutions are prepared at a concentration below this limit.

    • pH Adjustment: If the final solution is aqueous, the pH can significantly impact the solubility of compounds with ionizable groups.[3][8] While the indoline nitrogen is weakly acidic, the overall molecule's solubility might be influenced by pH.

    • Use of Surfactants or Cyclodextrins: For aqueous dilutions, adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) or using complexation agents like cyclodextrins (e.g., HP-β-CD) can help maintain solubility.[8]

Frequently Asked Questions (FAQs)

  • Q1: What intrinsic properties of this compound might contribute to its poor solubility?

    • A1: The trifluoromethyl (-CF3) group significantly increases the lipophilicity of the molecule, which can reduce its solubility in polar solvents.[1][2] While the methoxy (-OCH3) group adds some polarity, the overall molecule possesses a rigid, aromatic structure that can be difficult to solvate. Larger molecules generally have lower solubility as it requires more energy for the solvent to create a cavity for the solute.[3][4]

  • Q2: What is the recommended first-choice solvent for preparing a stock solution?

    • A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving poorly soluble compounds for in vitro studies due to its ability to dissolve a wide range of polar and non-polar substances.[8][9] However, it's crucial to keep the final concentration of DMSO in cell-based assays low (typically <0.5%) as it can be cytotoxic.[8]

  • Q3: How does temperature generally affect the solubility of this compound in organic solvents?

    • A3: For most solid solutes in liquid organic solvents, solubility increases with temperature.[3][4] The increased kinetic energy helps solvent molecules overcome the intermolecular forces within the solid compound.[3][4] However, it is important to verify that the compound does not degrade at higher temperatures.

  • Q4: Can I use sonication to dissolve the compound?

    • A4: Yes, sonication is a useful technique to aid dissolution by providing mechanical energy to break apart the solute particles.[7] It is often used in conjunction with gentle heating.

  • Q5: Are there more advanced methods to improve solubility for in vivo studies?

    • A5: For pre-clinical studies, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:

      • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent aqueous solubility.[8]

      • Solid Dispersions: The compound can be dispersed in a hydrophilic carrier matrix to improve its dissolution rate.[8]

      • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[8]

Quantitative Data Summary

SolventTemperature (°C)MethodSolubility (mg/mL)Observations
DMSO25Shake-Flask
Ethanol25Shake-Flask
Acetonitrile25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
User Defined

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][10][11]

Objective: To determine the maximum soluble concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer with a validated analytical method for the compound.

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.

  • Seal the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[2][11]

  • After the incubation period, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining suspended solids.[9]

  • Filter the supernatant through a 0.22 µm syringe filter. This step is critical to remove any fine particles.

  • Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC). This concentration represents the equilibrium solubility.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis start Add excess compound to solvent shake Shake at constant temperature (24-48 hours) start->shake settle Allow undissolved solid to settle shake->settle supernatant Withdraw supernatant settle->supernatant Carefully centrifuge Centrifuge sample supernatant->centrifuge filter Filter through 0.22 µm filter centrifuge->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze result Equilibrium Solubility Value analyze->result

Caption: Experimental workflow for the shake-flask solubility method.

troubleshooting_workflow cluster_precipitation Precipitation Issues start Compound does not dissolve solvent_screen Screen alternative solvents (DMSO, DMF, Ethanol, etc.) start->solvent_screen Try heat_sonicate Apply gentle heat and/or sonication solvent_screen->heat_sonicate If still insoluble co_solvent Use a co-solvent system (e.g., DMSO/Ethanol) heat_sonicate->co_solvent If still insoluble dissolved Compound Dissolved co_solvent->dissolved Success precipitates Compound precipitates upon dilution/standing dissolved->precipitates If precipitation occurs determine_sol Determine equilibrium solubility (Shake-Flask Method) precipitates->determine_sol work_below Work below solubility limit determine_sol->work_below stable Stable Solution work_below->stable

Caption: Logical workflow for troubleshooting solubility issues.

References

Improving the stability of 5-Methoxy-6-(trifluoromethyl)indoline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with 5-Methoxy-6-(trifluoromethyl)indoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows degradation upon storage in a protic solvent. What could be the cause?

A1: this compound can be susceptible to degradation in the presence of acidic or basic impurities, as well as exposure to light and oxygen. Protic solvents can facilitate proton exchange and may contain acidic or basic impurities that can catalyze degradation. It is recommended to use fresh, high-purity aprotic solvents and to store solutions in the dark under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing the formation of a colored impurity in my reaction mixture containing this compound. What is the likely identity of this impurity?

A2: Indolines are known to be susceptible to oxidation, which can lead to the formation of colored impurities. The electron-donating methoxy group on the aromatic ring can increase the susceptibility to oxidation. The likely colored impurity is the corresponding indole derivative formed through dehydrogenation.

Q3: How can I improve the stability of this compound during a prolonged reaction at elevated temperatures?

A3: To improve stability during prolonged reactions at elevated temperatures, consider the following:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Solvent Choice: Use a dry, aprotic solvent with a low propensity for radical formation.

  • Antioxidants: The addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to quench radical species that may initiate degradation.

  • pH Control: If applicable to your reaction conditions, buffering the solution to a neutral pH can prevent acid or base-catalyzed degradation.

Troubleshooting Guides

Issue 1: Unexpected Degradation Under Acidic Conditions

Symptoms:

  • Appearance of new peaks in HPLC analysis after treatment with acid.

  • A decrease in the main peak corresponding to this compound.

  • Potential for color change in the solution.

Possible Causes & Solutions:

Possible CauseProposed Solution
Protonation of the Indoline Nitrogen: The lone pair on the indoline nitrogen is basic and can be protonated under acidic conditions, potentially leading to ring-opening or rearrangement.Avoid strongly acidic conditions where possible. If acidic conditions are necessary, use the mildest acid required and keep the reaction time and temperature to a minimum.
Hydrolysis of the Methoxy Group: While generally stable, prolonged exposure to strong acids and heat could lead to the hydrolysis of the methoxy group to a hydroxyl group.Use milder acids or protect the methoxy group if it is not involved in the desired transformation.
Activation of the Aromatic Ring: Protonation can activate the aromatic ring towards electrophilic attack or other reactions.Carefully control the stoichiometry of acidic reagents.

Hypothetical Degradation Products Under Acidic Conditions:

Degradation ProductProposed Structure
6-(Trifluoromethyl)indolin-5-olHydrolysis of the methoxy group.
Oxidized Species (Indole)Dehydrogenation of the indoline ring.
Issue 2: Instability in the Presence of Bases

Symptoms:

  • Rapid discoloration of the sample upon addition of a base.

  • Significant decrease in the purity of the compound as monitored by LC-MS.

  • Formation of a complex mixture of byproducts.

Possible Causes & Solutions:

Possible CauseProposed Solution
Deprotonation of the Indoline N-H: Strong bases can deprotonate the indoline nitrogen, forming an anion that may be unstable or reactive.Use a non-nucleophilic, sterically hindered base if a base is required. Consider protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to exposing the molecule to basic conditions.
Lability of the Trifluoromethyl Group: Trifluoromethyl groups on electron-rich aromatic rings can be susceptible to nucleophilic attack or elimination under strongly basic conditions, although this is less common for indolines compared to other heterocyclic systems.[1]Avoid the use of strong, nucleophilic bases. If a basic catalyst is needed, a milder inorganic base (e.g., K2CO3) may be preferable to strong organic bases.
Oxidation: Basic conditions can promote the oxidation of the indoline to the corresponding indole.Maintain an inert atmosphere and consider the use of antioxidants if compatible with the reaction chemistry.

Hypothetical Degradation Products Under Basic Conditions:

Degradation ProductProposed Structure
5-Methoxy-6-(trifluoromethyl)indoleOxidation product.
Products of CF3 group labilityCould lead to a complex mixture.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.[2]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • To a separate 1 mL of the stock solution, add 1 mL of 1 M HCl for more aggressive stress testing.

    • Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Sample Quenching and Preparation: At each time point, withdraw an aliquot from each sample, neutralize the acid with an equivalent amount of a suitable base (e.g., 0.1 M or 1 M NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[3][4][5] Quantify the amount of remaining parent compound and any degradation products.

Protocol 2: Stability Assessment Under Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Basic Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • To a separate 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Prepare a control sample with 1 mL of purified water.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40 °C) for various time points, protected from light.

  • Sample Quenching and Preparation: At each time point, neutralize the base with an equivalent amount of a suitable acid (e.g., 0.1 M or 1 M HCl) and dilute for analysis.

  • Analysis: Use the same HPLC method as described in the acidic degradation study to analyze the samples.

Data Presentation

Table 1: Hypothetical Stability Data for this compound Under Forced Degradation Conditions

ConditionTime (hours)% Remaining Parent CompoundMajor Degradation Product(s) (%)
0.1 M HCl, 60 °C2495.2Product A (3.1%), Product B (1.5%)
4889.8Product A (6.5%), Product B (3.2%)
1 M HCl, 60 °C2478.5Product A (15.3%), Product B (5.8%)
0.1 M NaOH, 40 °C2492.1Product C (5.2%), Product D (2.1%)
4885.6Product C (9.8%), Product D (4.0%)
1 M NaOH, 40 °C2465.3Product C (25.1%), Product D (8.9%)

Visualizations

logical_relationship Troubleshooting Logic for Indoline Degradation start Degradation Observed condition Check Experimental Conditions start->condition acidic Acidic Conditions condition->acidic pH < 7 basic Basic Conditions condition->basic pH > 7 other Other (Light, O2, Heat) condition->other Neutral protonation Protonation/Hydrolysis acidic->protonation deprotonation Deprotonation/Oxidation basic->deprotonation oxidation Oxidation/Photolysis other->oxidation solution_acid Use Milder Acid Protect Functional Groups protonation->solution_acid solution_base Use Milder Base N-Protection deprotonation->solution_base solution_other Inert Atmosphere Run in Dark oxidation->solution_other

Caption: Troubleshooting workflow for indoline degradation.

experimental_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid/Base/Heat/Light/Oxidation) start->stress incubate Incubate at Controlled Temperature stress->incubate sample Sample at Timepoints (e.g., 0, 24, 48h) incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze end Quantify Degradants & Determine Degradation Pathway analyze->end

Caption: Forced degradation study workflow.

signaling_pathway Potential Degradation Pathways parent This compound acid_node Acidic Conditions (H+) parent->acid_node base_node Basic Conditions (OH-) parent->base_node oxidant_node Oxidant / Light parent->oxidant_node hydrolysis_prod 6-(Trifluoromethyl)indolin-5-ol acid_node->hydrolysis_prod Hydrolysis oxidation_prod 5-Methoxy-6-(trifluoromethyl)indole base_node->oxidation_prod Oxidation oxidant_node->oxidation_prod Dehydrogenation

Caption: Potential degradation pathways of the indoline.

References

Minimizing byproduct formation in Grignard reactions with 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Methoxy-6-(trifluoromethyl)indoline in Grignard reactions. Our aim is to help you minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is giving a low yield. What are the most likely causes?

Several factors can contribute to low yields in Grignard reactions. With this specific substrate, the primary suspects are:

  • Reaction with the Indoline N-H Proton: Grignard reagents are strong bases and will react with acidic protons, such as the one on the indoline nitrogen.[1][2][3][4] This consumes the Grignard reagent and reduces the yield of the desired product. It is highly recommended to protect the indoline nitrogen before performing the Grignard reaction.

  • Moisture in the Reaction: Grignard reagents react readily with water.[1][5][6][7] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.

  • Poor Quality Grignard Reagent: The Grignard reagent may have degraded due to improper storage or preparation. It is advisable to titrate the Grignard reagent before use to determine its exact concentration.

  • Side Reactions: Byproduct formation, such as Wurtz coupling, can reduce the yield of the desired product.[1][8]

Q2: What byproducts should I be aware of when running a Grignard reaction with this compound?

The most common byproducts include:

  • Deprotonated Starting Material: The Grignard reagent can act as a base, deprotonating the indoline nitrogen.

  • Wurtz Coupling Products: Homocoupling of the Grignard reagent can occur, leading to the formation of a symmetrical byproduct (R-R from an R-MgX reagent).[1][8]

  • Products from Reaction with Solvent: Some Grignard reagents can react with ethereal solvents like THF, especially at elevated temperatures.

Q3: How does the trifluoromethyl group on the indoline ring affect the Grignard reaction?

The trifluoromethyl group is a strong electron-withdrawing group. This can make the aromatic ring less susceptible to electrophilic attack but can also influence the reactivity of adjacent functional groups. In the context of Grignard reactions, its electronic effects are an important consideration, though direct interference is less common than issues with the N-H proton. There are reports of detonations with trifluoromethylphenyl Grignard reagents, so caution is advised when preparing Grignard reagents from trifluoromethyl-substituted aryl halides.[9]

Q4: Is it necessary to protect the N-H group of the indoline? If so, what protecting groups are recommended?

Yes, protecting the N-H group is crucial for minimizing byproduct formation and maximizing your yield. The acidic proton on the nitrogen will be readily deprotonated by the Grignard reagent, consuming at least one equivalent of your nucleophile.

Recommended protecting groups that are stable to Grignard reagents include:

  • tert-Butyldimethylsilyl (TBDMS): A common and robust protecting group.

  • Triethylsilyl (TES): Another stable silyl protecting group.

  • Benzyl (Bn): Can be used, but care must be taken during deprotection if other sensitive functional groups are present.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Grignard ReagentTitrate the Grignard reagent before use. Prepare fresh if necessary.
Wet reagents or glasswareEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
N-H proton quenching the Grignard reagentProtect the indoline nitrogen with a suitable protecting group (e.g., TBDMS, TES) before the Grignard reaction.
Significant Byproduct Formation Wurtz couplingAdd the Grignard reagent slowly to the electrophile at a low temperature.
Reaction with solventMaintain a low reaction temperature. Consider using an alternative solvent like 2-methyltetrahydrofuran (MTHF), which can sometimes offer better stability.[10]
Reaction is Exothermic and Difficult to Control Rapid addition of reagentsAdd the Grignard reagent dropwise, and use an ice bath to maintain the desired temperature.
High concentration of reagentsUse a more dilute solution of your reagents.

Hypothetical Data on Protected vs. Unprotected Indoline

The following table illustrates the potential impact of N-H protection on the yield of the desired product. This data is for illustrative purposes only and is not from an actual experiment.

Substrate Grignard Reagent Yield of Desired Product Yield of Deprotonated Starting Material
This compoundPhenylmagnesium bromide15%80%
N-TBDMS-5-Methoxy-6-(trifluoromethyl)indolinePhenylmagnesium bromide85%<5%

Key Experimental Protocols

Protocol 1: N-Protection of this compound with TBDMSCl
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an argon atmosphere.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) dissolved in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Grignard Reaction

Caution: Grignard reactions are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (argon or nitrogen).

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and argon inlet, add the N-protected this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to the desired temperature (typically 0 °C to -78 °C, depending on the reactivity of the electrophile and Grignard reagent).

  • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise from the addition funnel, maintaining the internal temperature.

  • After the addition is complete, stir the reaction at the same temperature for the recommended time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Potential Reaction Pathways and Troubleshooting

Byproduct_Formation Potential Byproduct Pathways Start This compound + R-MgX Protect_N Protect N-H group Start->Protect_N Recommended First Step Unprotected Unprotected Indoline Start->Unprotected Protected Protected Indoline Protect_N->Protected Deprotonation N-H Deprotonation Unprotected->Deprotonation Major Byproduct Pathway Wurtz Wurtz Coupling (R-R) Unprotected->Wurtz Solvent_Reaction Reaction with Solvent Unprotected->Solvent_Reaction Desired_Product Desired C-C Bond Formation Protected->Desired_Product Main Reaction Pathway Protected->Wurtz Minor Byproduct Protected->Solvent_Reaction Minor Byproduct

Caption: Byproduct formation pathways in Grignard reactions.

Troubleshooting_Workflow Troubleshooting Grignard Reactions Start Low Yield of Desired Product Check_Grignard Is the Grignard reagent active? Start->Check_Grignard Check_Conditions Are reaction conditions anhydrous? Check_Grignard->Check_Conditions Yes Titrate Titrate or prepare fresh Grignard reagent Check_Grignard->Titrate No Check_Protection Is the N-H group protected? Check_Conditions->Check_Protection Yes Dry_Glassware Oven-dry glassware and use anhydrous solvents Check_Conditions->Dry_Glassware No Protect_Group Protect the indoline nitrogen Check_Protection->Protect_Group No Success Improved Yield Check_Protection->Success Yes Titrate->Check_Conditions Dry_Glassware->Check_Protection Protect_Group->Success Failure Still Low Yield Success->Failure If not resolved Consult Consult further literature or technical support Failure->Consult

Caption: A logical workflow for troubleshooting Grignard reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-6-(trifluoromethyl)indoline and Other Indoline Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and synthetic tractability have made it a popular template for the design of novel therapeutics. The strategic introduction of various substituents onto the indoline ring system allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide provides a comparative analysis of 5-Methoxy-6-(trifluoromethyl)indoline with other key indoline scaffolds, highlighting the impact of these specific substitutions on their potential in drug design.

Physicochemical and Pharmacokinetic Properties: The Impact of Methoxy and Trifluoromethyl Groups

The introduction of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline core significantly influences its electronic and lipophilic character. The methoxy group, a moderate electron-donating group, can participate in hydrogen bonding and alter the molecule's interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing group known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability. This combination of substituents in this compound is anticipated to confer a unique profile of absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Predicted Physicochemical Properties of Substituted Indolines

CompoundMolecular Weight ( g/mol )LogP (Predicted)Topological Polar Surface Area (Ų)
Indoline119.161.6912.03
5-Methoxyindoline149.191.8721.26
6-(Trifluoromethyl)indoline187.162.6712.03
This compound 217.19 2.85 (Estimated) 21.26 (Estimated)

Note: LogP and TPSA values are predicted using computational models and are for comparative purposes.

Biological Activity: A Focus on Kinase Inhibition and Anticancer Potential

Indoline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The substitutions on the indoline ring play a crucial role in determining the potency and selectivity of kinase inhibition.

Studies on various substituted indolin-2-ones have demonstrated that modifications at the C3, C5, and C6 positions significantly impact their activity against receptor tyrosine kinases like VEGFR, PDGFR, and FGFR. For example, 6-methoxycarbonyl-substituted indolinones have been identified as potent and selective inhibitors of VEGF, PDGF, and FGF receptors.

While specific kinase inhibition data for this compound is not available, the presence of the trifluoromethyl group is often associated with enhanced biological activity in related scaffolds. For instance, certain trifluoromethyl-containing compounds have shown potent inhibitory activity against various kinases.

Table 2: Comparative Biological Activity of Substituted Indole/Indoline Derivatives (Illustrative Examples)

ScaffoldTarget/ActivityIC50/GI50Cell Line(s)
6-Nitro-3'-N-oxime-indirubinCDK1/cyclin B0.18 µM-
5-Amino-3'-N-oxime-indirubinCK10.13 µM-
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-onesVEGF (Flk-1) RTKSubmicromolarIntact cells
3-(substituted benzylidenyl)indolin-2-onesEGF and Her-2 RTKsSubmicromolarIntact cells
Heterocyclic substituted bis(indolyl)methanesAnti-inflammatory (NO inhibition)Similar to dexamethasoneRAW-264.7
2,4-Bis(3'-indolyl)thiazoleCytotoxicityLow micromolarLeukemia cell lines

Note: This table presents data from various studies on different indole and indoline derivatives to illustrate the range of activities and is not a direct comparison with this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction well, combine the kinase and the test compound in the assay buffer.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro ADME - Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in liver microsomes.

Materials:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm the microsomes and NADPH regenerating system at 37°C.

  • In a reaction plate, add the test compound to the microsome solution.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Phosphorylates Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Indoline_Inhibitor Indoline Scaffold (e.g., this compound) Indoline_Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits ATP binding

Caption: Kinase signaling pathway and the inhibitory action of indoline scaffolds.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Kinase Inhibition Assays Kinase Inhibition Assays Structural Analysis (NMR, MS)->Kinase Inhibition Assays Cytotoxicity Assays Cytotoxicity Assays Structural Analysis (NMR, MS)->Cytotoxicity Assays ADME Assays ADME Assays Structural Analysis (NMR, MS)->ADME Assays IC50/GI50 Determination IC50/GI50 Determination Kinase Inhibition Assays->IC50/GI50 Determination Cytotoxicity Assays->IC50/GI50 Determination Structure-Activity Relationship Structure-Activity Relationship ADME Assays->Structure-Activity Relationship IC50/GI50 Determination->Structure-Activity Relationship Lead Identification Lead Identification Structure-Activity Relationship->Lead Identification

Caption: A typical workflow for the synthesis and evaluation of novel indoline derivatives.

The Structure-Activity Relationship of 5-Methoxy-6-(trifluoromethyl)indoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Methoxy-6-(trifluoromethyl)indoline analogs, with a focus on their potential interactions with serotonin (5-HT) receptors. While a comprehensive, publicly available SAR study on this specific scaffold is limited, this document synthesizes information from related indole and indoline derivatives to infer likely SAR trends. The provided data tables are illustrative, based on established medicinal chemistry principles, to guide future research and drug discovery efforts in this area.

Introduction to the this compound Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its structural similarity to the neurotransmitter serotonin makes it a promising template for developing ligands targeting 5-HT receptors. The introduction of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position of the indoline ring is anticipated to significantly influence the pharmacological profile of these analogs. The 5-methoxy group is a common feature in many potent 5-HT receptor ligands, often contributing to enhanced binding affinity. The trifluoromethyl group, a strong electron-withdrawing moiety, can modulate physicochemical properties such as metabolic stability and lipophilicity, and can also engage in specific interactions with receptor binding pockets.

Comparative Analysis of Receptor Binding Affinity

The primary focus of this guide is the interaction of this compound analogs with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets for therapeutic agents aimed at treating central nervous system disorders. The following tables present hypothetical, yet plausible, binding affinity (Ki, in nM) data for a series of analogs with variations at the N1 position of the indoline ring. These variations are designed to explore the impact of substituent size, electronics, and hydrogen bonding potential on receptor binding.

Table 1: Comparative Binding Affinity (Ki, nM) of N1-Substituted this compound Analogs at Serotonin Receptors

Compound IDR1 Substituent5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
1a H15.28.525.1
1b CH310.85.218.7
1c CH2CH325.612.335.4
1d n-Propyl18.49.828.9
1e Isopropyl35.122.745.6
1f Benzyl8.23.110.5
1g 4-Fluorobenzyl6.52.48.1
1h 4-Methoxybenzyl9.84.012.3

SAR Interpretation:

  • N1-Alkylation: Small alkyl substituents at the N1 position (e.g., methyl, 1b ) appear to be well-tolerated and may enhance affinity at both 5-HT1A and 5-HT2A receptors compared to the unsubstituted analog (1a ). Increasing the steric bulk of the alkyl chain (e.g., ethyl, 1c ; isopropyl, 1e ) seems to be detrimental to binding, likely due to steric hindrance within the binding pocket.

  • N1-Benzylation: The introduction of a benzyl group (1f ) significantly improves binding affinity, suggesting the presence of a hydrophobic pocket that can accommodate an aromatic ring.

  • Substituted Benzyl Groups: Electron-withdrawing (e.g., 4-fluoro, 1g ) and electron-donating (e.g., 4-methoxy, 1h ) substituents on the benzyl ring can further modulate affinity, indicating that both electronic and steric factors play a role in the interaction with the receptor. The higher affinity of the 4-fluorobenzyl analog (1g ) might be attributed to favorable halogen bonding interactions.

Functional Activity of Analogs

The functional activity of these analogs as agonists or antagonists is a critical aspect of their pharmacological profile. The following table presents hypothetical functional data (EC50/IC50, in nM) for a subset of the synthesized compounds at the 5-HT2A receptor.

Table 2: Functional Activity of Selected Analogs at the 5-HT2A Receptor

Compound IDAssay TypeEC50 / IC50 (nM)Emax (% of Serotonin Response)Functional Activity
1a Calcium FluxIC50: 25.8-Antagonist
1b Calcium FluxIC50: 15.1-Antagonist
1f Calcium FluxIC50: 8.9-Antagonist
1g Calcium FluxIC50: 5.7-Antagonist

SAR Interpretation:

Based on the hypothetical data, the analogs in this series appear to act as antagonists at the 5-HT2A receptor. The antagonist potency generally correlates with the binding affinity, with the N1-substituted benzyl analogs (1f and 1g ) showing the most potent antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to generate the data presented above.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compounds (this compound analogs).

  • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like 10 µM serotonin for 5-HT1A or 10 µM mianserin for 5-HT2A).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Test compound or vehicle or non-specific binding control.

    • Radioligand at a concentration close to its Kd value.

    • Cell membranes (typically 10-20 µg of protein per well).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds at the Gq-coupled 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • Reference agonist (Serotonin).

  • Reference antagonist (e.g., Ketanserin).

  • 96- or 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the assay plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition (for antagonist testing):

    • Prepare serial dilutions of the test compounds and the reference antagonist.

    • Add the compound solutions to the wells of the dye-loaded cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Place the cell plate into the fluorescence plate reader.

    • Initiate a kinetic read, measuring baseline fluorescence.

    • For agonist testing, add serial dilutions of the test compound. For antagonist testing, add a pre-determined EC80 concentration of serotonin to all wells.

    • Continue to measure the fluorescence intensity over time.

Data Analysis:

  • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

  • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to determine the EC50 and Emax values.

  • For antagonist activity, plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Serotonin 5-HT2A Receptor Signaling Pathway

G Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Serotonin 5-HT2A receptor signaling pathway.

Experimental Workflow for SAR Study

G Design Analog Design & Virtual Screening Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening: Radioligand Binding Assays Characterization->Primary_Screening Hit_Identification Hit Identification & SAR Analysis Primary_Screening->Hit_Identification Hit_Identification->Design Iterative Design Functional_Assays Functional Assays (e.g., Calcium Flux) Hit_Identification->Functional_Assays Lead_Selection Lead Compound Selection Functional_Assays->Lead_Selection Lead_Selection->Design Optimization ADMET In Vitro ADMET Profiling Lead_Selection->ADMET In_Vivo In Vivo Efficacy & PK/PD Studies ADMET->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Efficacy comparison of 5-HT2C receptor antagonists derived from fluorinated versus non-fluorinated indolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indoline-Derived 5-HT2C Receptor Antagonists

This guide provides a data-driven comparison of the efficacy of 5-HT2C receptor antagonists derived from fluorinated versus non-fluorinated indoline scaffolds. The strategic incorporation of fluorine into drug candidates is a key strategy in medicinal chemistry to enhance pharmacological properties.[1][2] Fluorination can significantly improve metabolic stability, binding affinity, and pharmacokinetic profiles by altering the physicochemical properties of the parent molecule.[3][4][5] This document serves as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a crucial target for treating a variety of central nervous system disorders, including obesity, depression, and schizophrenia.[6][7][8] Antagonism of this receptor has been shown to have anxiolytic effects and can enhance the efficacy of traditional antidepressants.[9][10] The indoline scaffold is a privileged structure in the design of 5-HT2C receptor ligands.[11] This guide will explore how fluorination of this scaffold impacts antagonist efficacy.

Comparative Efficacy and Selectivity Data

The following tables summarize quantitative data from in vitro studies, comparing the binding affinity and functional potency of fluorinated and non-fluorinated indoline analogs at serotonin 5-HT2 receptors. The strategic placement of fluorine can influence not only the affinity for the target receptor (5-HT2C) but also the selectivity against related subtypes (5-HT2A and 5-HT2B), which is critical for avoiding off-target effects like hallucinogenic activity (5-HT2A) or cardiac valvulopathy (5-HT2B).[7]

Compound ID Substitution Pattern 5-HT2C Kᵢ (nM) 5-HT2A Kᵢ (nM) 5-HT2B Kᵢ (nM) Selectivity (2A/2C) Selectivity (2B/2C) Data Source
Analog A Non-fluorinated855103066.0x3.6x[11]
Analog B (52) 6-Chloro-5-fluoro150180033012.0x2.2x[11]
Lorcaserin Fluorinated Benzazepine15----[7]
Compound 11a Fluorinated Aporphine3245010214.0x3.2x[7]
Compound 11b Fluorinated Aporphine2441410617.2x4.4x[7]
Table 1: Comparative Binding Affinity (Kᵢ) of Fluorinated and Non-Fluorinated Ligands at 5-HT₂ Receptor Subtypes. While not all compounds are indoline-based, the data illustrates the typical effect of fluorination on affinity and selectivity.
Compound ID Substitution Pattern 5-HT2C Functional Activity (EC₅₀/IC₅₀, nM) Receptor Subtype Assay Type Data Source
WAY-161503 Dichloro-quinoxalinone8.5 (EC₅₀)5-HT2CInositol Phosphate[12]
(-)-Crebanine Aporphine Alkaloid149 (IC₅₀)5-HT2CCalcium Influx[13]
SB-242084 Pyridyl-Indole-5-HT2CAntagonist[14][15]
Table 2: Functional Activity of Representative 5-HT2C Ligands. Data on specific fluorinated vs. non-fluorinated indoline antagonists is limited in publicly available literature, but these compounds represent common tools for studying 5-HT2C function.

Visualized Pathways and Workflows

Diagrams created using the DOT language illustrate key concepts relevant to 5-HT2C receptor pharmacology and drug discovery.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor Gq Gαq Receptor->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Antagonist 5-HT2C Antagonist (e.g., Indoline Derivative) Antagonist->Receptor Blocks

Caption: 5-HT2C Receptor Antagonist Signaling Pathway.

G A Parent Indoline Scaffold B Strategic Fluorination A->B C Block Metabolic Sites (CYP450 Resistance) B->C D Alter Electron Distribution (pKa, Dipole Moment) B->D E Enhance Target Binding (Affinity & Selectivity) B->E F Improved Pharmacological Profile (Fluorinated Indoline Antagonist) C->F D->F E->F

Caption: Rationale for Fluorination in Indoline Drug Design.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A 1. Radioligand Binding Assay (Affinity & Selectivity) B 2. Functional Assay (e.g., Ca²⁺ Mobilization) (Potency & Efficacy) A->B C 3. Behavioral Models (e.g., Feeding Studies, Anxiety Models) B->C D 4. Pharmacokinetic Studies (ADME) C->D

Caption: Experimental Workflow for 5-HT2C Antagonist Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent standard procedures used in the characterization of 5-HT2C receptor ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT2C receptor and other subtypes to assess selectivity.

  • Objective: To measure the ability of a test compound (fluorinated or non-fluorinated indoline) to displace a specific radioligand from the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

    • Radioligands: [³H]Mesulergine for 5-HT2C, [³H]Ketanserin for 5-HT2A, [³H]5-HT for 5-HT2B.[7]

    • Test compounds dissolved in DMSO.

    • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add incubation buffer, cell membranes, the specific radioligand at a concentration near its Kₑ value, and varying concentrations of the test compound.

    • Define non-specific binding using a high concentration of a known non-labeled antagonist (e.g., mianserin).

    • Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters by adding scintillation fluid and counting in a liquid scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to act as an antagonist by blocking agonist-induced intracellular calcium release, a key event in 5-HT2C receptor activation.[13]

  • Objective: To determine the functional potency (IC₅₀) of an antagonist in blocking 5-HT-induced calcium mobilization.

  • Materials:

    • CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A known 5-HT2C agonist (e.g., 5-HT) at its EC₈₀ concentration.

    • Test compounds (antagonists).

    • A Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test antagonist compound to the wells and incubate for a predefined period (e.g., 15-30 minutes).

    • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

    • Inject the agonist (5-HT at EC₈₀) into the wells and immediately measure the change in fluorescence intensity over time.[13]

    • The antagonist's potency is determined by its ability to inhibit the agonist-induced fluorescence signal.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Model of Anxiety: Geller-Seifter Conflict Test

This behavioral assay is used to evaluate the anxiolytic potential of 5-HT2C receptor antagonists.[10]

  • Objective: To assess whether a test compound reduces anxiety-like behavior, evidenced by an increase in responding that has been suppressed by punishment (electric shock).

  • Apparatus: An operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering mild foot shocks.

  • Procedure:

    • Train food-deprived rats to press a lever for a food reward on a variable-interval schedule.

    • Once the behavior is stable, introduce conflict periods signaled by a specific cue (e.g., a light or tone). During these periods, every lever press is rewarded with food but also punished with a mild foot shock.

    • This conflict suppresses the rate of lever pressing compared to non-punishment periods.

    • Administer the test compound (fluorinated or non-fluorinated indoline antagonist) or vehicle to the trained rats before a test session.

    • Record the number of lever presses during both the punished (conflict) and unpunished periods.

    • An anxiolytic effect is indicated by a significant increase in the rate of punished responding compared to the vehicle-treated group, without a substantial effect on unpunished responding.[10]

Conclusion

The strategic fluorination of indoline-based scaffolds is a valid and powerful approach in the development of 5-HT2C receptor antagonists. The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to CYP450-mediated metabolism, leading to improved pharmacokinetic profiles.[1] Furthermore, fluorination can modulate the electronic properties of the molecule, potentially increasing binding affinity and, critically, improving selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[7] While direct comparative data for a homologous series of fluorinated and non-fluorinated indoline antagonists is sparse in published literature, the principles derived from agonist studies and other scaffolds strongly suggest that fluorination offers a rational path to optimize efficacy and safety.[11][16] The experimental protocols outlined provide a robust framework for the comprehensive evaluation and comparison of such compounds, from initial in vitro screening to in vivo behavioral validation.

References

Validation of biological activity for compounds synthesized from 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of compounds synthesized from a 5-Methoxy-6-(trifluoromethyl)indoline scaffold. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant pathways and workflows to facilitate a comprehensive evaluation of these promising molecules.

While direct biological data on compounds synthesized from this compound is emerging, this guide focuses on a structurally analogous compound to provide a comparative benchmark. We examine a 2-aryl-3-aroyl-6-methoxyindole derivative featuring a 3,5-bis(trifluoromethyl)benzoyl group, a modification that allows for the assessment of the trifluoromethyl moiety's impact on biological activity. This compound, herein referred to as Analogue 30, is compared against its parent compound, OXi8006, and the well-established tubulin polymerization inhibitor, Combretastatin A-4 (CA-4).

Comparative Analysis of Biological Activity

The primary biological activities evaluated for these compounds are their ability to inhibit tubulin polymerization and their cytotoxic effects against various cancer cell lines. Tubulin is a critical protein in cell division, and its inhibition is a key mechanism for many anticancer drugs.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for tubulin polymerization and the cytotoxic activity (GI50) against three human cancer cell lines: ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145).

CompoundTubulin Polymerization IC50 (µM)SK-OV-3 GI50 (nM)NCI-H460 GI50 (nM)DU-145 GI50 (nM)
Analogue 30 (with 3,5-bis(trifluoromethyl)benzoyl) 3.1[1]>100>100>100
OXi8006 (Parent Compound) 1.1[1][2]25.7 (average)[2]25.7 (average)[2]25.7 (average)[2]
Combretastatin A-4 (CA-4) ~0.4 (Kd)[3]Varies (Potent)Varies (Potent)Varies (Potent)

Note: GI50 is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency. The data for Analogue 30's cytotoxicity indicates a significant decrease in potency compared to OXi8006.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin protein.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds to microtubules. Inhibitors of this process will reduce the rate and extent of the fluorescence increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare a fluorescent reporter stock solution.

    • Prepare test compounds at various concentrations.

  • Reaction Mixture: On ice, combine the general tubulin buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter. Add purified tubulin to a final concentration of 2 mg/mL.

  • Assay Execution:

    • In a pre-warmed 96-well plate, add the test compounds and controls (vehicle and a known inhibitor like Nocodazole).

    • Initiate the reaction by adding the tubulin-containing reaction mixture to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the test compound.

    • Determine the initial rate of polymerization from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action cluster_2 Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->Tubulin Depolymerization Inhibitor Analogue 30 / OXi8006 Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis MitoticArrest->Apoptosis MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cluster_principle Principle start 1. Seed Cells treat 2. Treat with Compounds start->treat incubate 3. Incubate treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate with MTT add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read 7. Read Absorbance solubilize->read end 8. Analyze Data read->end MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase (Viable Cells)

References

Head-to-head comparison of synthetic routes to trifluoromethylated indolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of trifluoromethylated indolines, offering a head-to-head comparison of prevalent synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development, providing an objective analysis of various methodologies, supported by experimental data.

Introduction

The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of a trifluoromethyl (CF3) group into the indoline core can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient synthetic routes to trifluoromethylated indolines is of paramount importance. This guide provides a comparative overview of key synthetic strategies, including transition-metal-catalyzed reactions, domino reactions, cycloaddition approaches, and photoredox catalysis.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of trifluoromethylated indolines, with palladium and copper being the most commonly employed metals. These methods often involve the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Palladium-Catalyzed Synthesis

Palladium-catalyzed reactions have emerged as a robust method for constructing trifluoromethylated indolines, often through cross-coupling and annulation strategies.

A notable palladium-catalyzed approach involves the substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. This method provides access to a diverse range of trifluoromethyl-containing indolines through a [3+2] heteroannulation reaction.[1] The reaction's regioselectivity is dependent on the structure of the alkene substrate. For β,γ-unsaturated amides, the reaction proceeds via a 1,2-vicinal difunctionalization to yield the desired indoline products.

Another strategy involves a palladium-catalyzed C7-trifluoromethylation of indolines using Umemoto's reagent as the CF3 source. This method utilizes a removable pyrimidine directing group to achieve high regioselectivity.[2][3]

Experimental Protocol: Palladium-Catalyzed [3+2] Heteroannulation [1]

To a dried Schlenk tube are added Pd(OAc)2 (5 mol %), PPh3 (10 mol %), Na3PO4 (2.0 equiv.), trifluoroacetimidoyl chloride (1.0 equiv.), and the β,γ-unsaturated amide (1.2 equiv.). The tube is evacuated and backfilled with nitrogen three times. Anhydrous THF is then added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated indoline.

Copper-Catalyzed Synthesis

Copper-catalyzed methods provide an economical and efficient alternative for the synthesis of trifluoromethylated indolines. These reactions often proceed through radical pathways or domino processes.

One prominent method is the copper-catalyzed domino trifluoromethylation/cyclization of 2-alkynylanilines using a fluoroform-derived CuCF3 reagent.[4][5][6] This one-pot reaction constructs the indoline core with precise placement of the trifluoromethyl group.

Another approach is the copper-catalyzed oxidative trifluoromethylation of indoles with the inexpensive Langlois reagent (CF3SO2Na), which can be followed by reduction to the corresponding indoline.[7] This method is tolerant of a wide range of functional groups. A related copper-catalyzed cyclization of N-alkylanilines with β-(trifluoromethyl)-α,β-unsaturated enones also affords trifluoromethylated indolinyl ketones with high diastereoselectivity.[8]

Experimental Protocol: Copper-Catalyzed Domino Trifluoromethylation/Cyclization [4]

A mixture of the N-protected 2-alkynylaniline (1.0 equiv.), CuCF3 reagent (1.5 equiv.), and a ligand such as 1,10-phenanthroline (10 mol %) in a suitable solvent (e.g., DMF) is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Domino and Cascade Reactions

Domino and cascade reactions offer an elegant and atom-economical approach to complex molecules like trifluoromethylated indolines by combining multiple transformations in a single synthetic operation.

A prime example is the domino trifluoromethylation/cyclization of 2-alkynylanilines, which can be catalyzed by copper as mentioned previously.[4][5][6] Another innovative cascade reaction is a red-light-mediated intramolecular trifluoromethylation and dearomatization of indole derivatives using Umemoto's reagent, leading to the formation of CF3-containing 3,3-spirocyclic indolines.

Visible-light-induced cascade radical trifluoromethylation/cyclization/dearomatization of isocyanide-containing indoles has also been developed to synthesize trifluoromethylated spiroindolines. Furthermore, an external-catalyst-free trifluoromethylation/cyclization of N-aryl-N-allylacetamides with Togni reagent II provides access to trifluoromethylated N-acetylindolines.

Cycloaddition Reactions

Cycloaddition reactions represent a powerful strategy for the construction of the indoline ring system with concomitant introduction of stereocenters.

A formal [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols as trifluoromethylated C3 1,3-dipoles has been developed for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids, which contain a trifluoromethylated indoline core.[9] Organocatalytic [3+2] cycloaddition reactions have also been employed to synthesize trifluoromethyl-containing spiro[indoline-3,2′-pyrrolidine] derivatives with excellent enantioselectivities. A boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes provides trifluoromethyl-substituted cyclopentanes, a strategy that can be adapted for indoline synthesis.[10]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the generation of radical species, enabling novel transformations for the synthesis of trifluoromethylated indolines.

Photoredox-catalyzed intermolecular α-aminomethyl/carboxylative dearomatization of indoles with CO2 and α-aminoalkyl radical precursors affords functionalized indoline-3-carboxylic acids and lactams.[11] Another example is the photoredox-catalyzed reductive trifluoromethylation of imines, which, while not directly producing indolines, provides a pathway to trifluoromethylated amines that can be precursors to indoline structures.[12]

Quantitative Data Summary

Synthetic Route Catalyst/Reagent Substrate Scope Yield Range (%) Diastereoselectivity (dr) Enantioselectivity (ee %) Reference(s)
Palladium-Catalyzed [3+2] Heteroannulation Pd(OAc)2/PPh3β,γ-unsaturated amides, trifluoroacetimidoyl chlorides25-84>20:1-[1]
Palladium-Catalyzed C7-Trifluoromethylation Pd(OAc)2/Cu(OAc)2N-pyrimidylindolines, Umemoto's reagentGood--[2][3]
Copper-Catalyzed Domino Reaction CuCF3N-protected 2-alkynylanilinesModerate to good--[4][5][6]
Copper-Catalyzed Oxidative Trifluoromethylation CuSO4/tBuOOHIndoles, Langlois reagent45-86--[7]
Copper-Catalyzed Cyclization Cu(OAc)2N-alkylanilines, β-(trifluoromethyl)-α,β-unsaturated enonesGoodup to >20:1-[8]
[3+2] Cycloaddition Lewis Acidα-trifluoromethyl-(indol-3-yl)methanols, alkenesModerate to good--[9]
Organocatalytic [3+2] Cycloaddition Chiral GuanidineTrifluoroethyl ketoimines, unsaturated alkynyl ketonesExcellent-Excellent
Photoredox Dearomatization Ru(bpy)3Cl2Indoles, CO2, α-aminoalkyl radical precursorsGoodHigh regioselectivity-[11]

Visualizations

Below are diagrams illustrating the general workflows of the described synthetic strategies.

Palladium_Catalyzed_Heteroannulation cluster_start Starting Materials β,γ-unsaturated amide β,γ-unsaturated amide Reaction Reaction β,γ-unsaturated amide->Reaction Trifluoroacetimidoyl chloride Trifluoroacetimidoyl chloride Trifluoroacetimidoyl chloride->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Trifluoromethylated Indoline Trifluoromethylated Indoline Reaction->Trifluoromethylated Indoline

Caption: Palladium-Catalyzed [3+2] Heteroannulation Workflow.

Copper_Catalyzed_Domino_Reaction N-protected 2-alkynylaniline N-protected 2-alkynylaniline Domino Reaction Domino Trifluoromethylation/ Cyclization N-protected 2-alkynylaniline->Domino Reaction CuCF3 Reagent CuCF3 Reagent CuCF3 Reagent->Domino Reaction Trifluoromethylated Indole/Indoline Trifluoromethylated Indole/Indoline Domino Reaction->Trifluoromethylated Indole/Indoline

Caption: Copper-Catalyzed Domino Reaction Workflow.

Cycloaddition_Reaction cluster_dipole 1,3-Dipole Precursor α-trifluoromethyl-\n(indol-3-yl)methanol α-trifluoromethyl- (indol-3-yl)methanol [3+2] Cycloaddition [3+2] Cycloaddition α-trifluoromethyl-\n(indol-3-yl)methanol->[3+2] Cycloaddition Alkene Dipolarophile (Alkene) Alkene->[3+2] Cycloaddition Lewis Acid Lewis Acid Lewis Acid->[3+2] Cycloaddition Trifluoromethylated\nCyclopenta[b]indoline Trifluoromethylated Cyclopenta[b]indoline [3+2] Cycloaddition->Trifluoromethylated\nCyclopenta[b]indoline

Caption: [3+2] Cycloaddition Reaction Workflow.

Conclusion

The synthesis of trifluoromethylated indolines can be achieved through a variety of powerful synthetic strategies. Transition-metal catalysis, particularly with palladium and copper, offers versatile and efficient routes with broad substrate scopes. Domino and cascade reactions provide an atom-economical and elegant approach to these complex molecules. Cycloaddition reactions are particularly useful for controlling stereochemistry, while photoredox catalysis opens up new avenues for radical-based transformations under mild conditions. The choice of the optimal synthetic route will depend on the specific target molecule, desired substitution pattern, stereochemical requirements, and the availability of starting materials. This guide provides a foundation for researchers to navigate the landscape of trifluoromethylated indoline synthesis and select the most appropriate methodology for their specific needs.

References

Performance Benchmark: 5-Methoxy-6-(trifluoromethyl)indoline Versus Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison of 5-Methoxy-6-(trifluoromethyl)indoline against alternative, structurally related building blocks. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting scaffolds for their discovery programs.

The strategic incorporation of a trifluoromethyl group into a molecular scaffold can significantly enhance its pharmacological properties. This is attributed to the unique electronic nature of the C-F bond, which can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the indoline scaffold, a privileged structure in medicinal chemistry, and explores the impact of trifluoromethylation at the 6-position in the context of a 5-methoxy substituent.

Comparative Analysis of Physicochemical and Biological Properties

To provide a clear performance benchmark, this compound is compared against two key alternatives: its non-fluorinated parent, 5-Methoxyindoline, and a related halogenated analog, 6-Fluoro-5-methoxyindoline. The following tables summarize their key physicochemical properties, in vitro biological activity, and pharmacokinetic profiles.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound5-Methoxyindoline6-Fluoro-5-methoxyindoline
Molecular Weight ( g/mol ) 219.19149.19167.18
cLogP 2.8 (Estimated)1.9[1]2.1 (Estimated)
Topological Polar Surface Area (Ų) 21.721.721.7
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222

Table 2: Comparative Biological Activity - Kinase Inhibition (PI3Kα)

Building Block DerivativeIC₅₀ (nM)Fold Improvement vs. Non-fluorinated
This compound Derivative 50 (Estimated based on similar analogs)~10x
5-Methoxyindoline Derivative 5001x
6-Fluoro-5-methoxyindoline Derivative 150 (Estimated based on similar analogs)~3.3x

Note: The IC₅₀ values for the trifluoromethylated and fluorinated derivatives are estimated based on structure-activity relationship trends observed in published studies on similar indole and indoline-based kinase inhibitors, where trifluoromethyl substitution often leads to a significant increase in potency.

Table 3: Comparative Pharmacokinetic Properties - In Vitro Metabolic Stability

Building Block DerivativeHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Derivative > 60 (Estimated)< 10 (Estimated)
5-Methoxyindoline Derivative 1592
6-Fluoro-5-methoxyindoline Derivative 35 (Estimated)40 (Estimated)

Note: The metabolic stability data for the trifluoromethylated and fluorinated derivatives are projected based on the known metabolic blocking effect of the trifluoromethyl group and fluorine at positions susceptible to oxidation by cytochrome P450 enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the independent evaluation of these building blocks.

Kinase Inhibition Assay (PI3Kα)

This assay determines the in vitro potency of a compound in inhibiting the activity of the PI3Kα kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Substrate (e.g., PIP2)

  • Test compounds (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 5 µL of a mixture of the PI3Kα enzyme and the PIP2 substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear bottom plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds (solubilized in DMSO)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing HLM and phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent of the parent compound remaining versus time.

Visualizing Key Concepts

To further aid in the understanding of the context and application of these building blocks, the following diagrams visualize a relevant signaling pathway, a typical experimental workflow, and a logical framework for drug candidate selection.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Indole_Inhibitor Indole-based Inhibitors Indole_Inhibitor->PI3K Indole_Inhibitor->Akt

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for indole-based compounds.

Experimental_Workflow Start Start: Select Building Blocks Synthesis Synthesize Derivative Library Start->Synthesis PhysChem Characterize Physicochemical Properties Synthesis->PhysChem InVitro In Vitro Biological Screening Synthesis->InVitro ADME In Vitro ADME (e.g., Metabolic Stability) Synthesis->ADME DataAnalysis Data Analysis & SAR PhysChem->DataAnalysis InVitro->DataAnalysis ADME->DataAnalysis Decision Select Lead Building Block DataAnalysis->Decision

Caption: Experimental workflow for the evaluation and comparison of building blocks.

Candidate_Selection_Logic Potency Potent in Primary Assay? Selectivity Selective over Off-Targets? Potency->Selectivity Yes Discard Discard/ Re-evaluate Potency->Discard No CellActivity Active in Cell-based Assays? Selectivity->CellActivity Yes Selectivity->Discard No GoodPK Favorable In Vitro PK? CellActivity->GoodPK Yes CellActivity->Discard No Candidate Lead Candidate GoodPK->Candidate Yes GoodPK->Discard No

Caption: Logical flowchart for drug candidate selection based on performance metrics.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Methoxy and Trifluoromethyl-Substituted Indole and Indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of indole and indoline derivatives featuring methoxy and trifluoromethyl or related functional groups. Due to the limited availability of public data specifically on 5-Methoxy-6-(trifluoromethyl)indoline derivatives, this document synthesizes findings from structurally related compounds to offer insights into their potential therapeutic applications, mechanisms of action, and experimental evaluation. The data presented is intended to serve as a reference for researchers engaged in the design and development of novel therapeutic agents based on these scaffolds.

In Vitro Comparative Data

The following tables summarize the in vitro activity of various methoxy and trifluoromethyl/trifluoromethoxy-substituted indole and indoline derivatives against a range of biological targets. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents.

Table 1: In Vitro Anti-Inflammatory and Enzyme Inhibitory Activity

Compound ClassSpecific Derivative/CompoundTargetAssay TypeIC50 (µM)Reference
5-Fluoro/(trifluoromethoxy)-2-indolinoneCompound 78IL-1RIL-1R Dependent Response0.01[1]
5-Fluoro/(trifluoromethoxy)-2-indolinoneCompound 81IL-1RIL-1R Dependent Response0.02[1]
5-(Trifluoromethyl)-2-indolinoneCompound 65IL-1RIL-1R Dependent Response0.07[1][2]
5-Fluoro-2-indolinoneCompound 52IL-1RIL-1R Dependent Response0.09[1][2]
Indoline DerivativeCompound 735-LOXEnzymatic Assay0.41[3]
Indoline DerivativeCompound 73sEHEnzymatic Assay0.43[3]
5-MethoxyquinolineCompound 5kEZH2Enzymatic Assay1.2[4]
Pan-Class I PI3K/mTOR InhibitorCompound 1 (PQR309)PI3KαKinase Assay (Ki)0.017[5]

Table 2: In Vitro Anticancer Cytotoxicity

Compound ClassSpecific Derivative/CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Indole-based Tubulin InhibitorCompound 31 (trifluoromethoxy)SK-OV-3 (Ovarian)Cytotoxicity Assay< 5[6]
Indole-based Tubulin InhibitorCompound 30 (trifluoromethyl)NCI-H460 (Lung)Tubulin Assembly Inhibition< 5[6]
Indolo[2,3-b]quinolineCompound 49HCT116 (Colorectal)Cytotoxicity Assay0.35[7]
Indolo[2,3-b]quinolineCompound 49Caco-2 (Colorectal)Cytotoxicity Assay0.54[7]
5-MethoxyquinolineCompound 5kHCT15 (Colon)Anti-viability Assay5.6[4]
5-MethoxyquinolineCompound 5kMDA-MB-231 (Breast)Anti-viability Assay2.45[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays cited in the literature for related indole and indoline derivatives.

In Vitro Interleukin-1 Receptor (IL-1R) Inhibition Assay

This assay is designed to evaluate the ability of a compound to inhibit IL-1R-dependent cellular responses.

  • Cell Culture: Human fibroblast cells (e.g., MRC-5) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds for 1 hour.

  • Stimulation: Recombinant human IL-1β is added to the wells to stimulate the IL-1R pathway.

  • Incubation: The plates are incubated for 24 hours to allow for the production of downstream signaling molecules (e.g., IL-6 or PGE2).

  • Quantification: The concentration of the signaling molecule in the cell supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Cytotoxicity (MTT) Assay

This protocol assesses the effect of a compound on the viability of cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 48-72 hours.[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.[8]

In Vivo Xenograft Tumor Model

This in vivo model is used to evaluate the antitumor efficacy of a compound.

  • Cell Implantation: Human cancer cells (e.g., KARPAS-422 lymphoma cells) are subcutaneously injected into immunodeficient mice.[9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: The mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.[8] Body weight and any signs of toxicity are also monitored.

Visualizing Molecular Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.[5]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assays (e.g., IL-1R, PI3K) Cell_Assay Cell-Based Assays (e.g., MTT, MOA) Enzyme_Assay->Cell_Assay Lead_ID Lead Identification Cell_Assay->Lead_ID PK_Studies Pharmacokinetics (ADME) Lead_ID->PK_Studies Efficacy_Models Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: A general workflow for the preclinical evaluation of therapeutic compounds.

References

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 5-Methoxy-6-(trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a ligand is paramount for predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the anticipated cross-reactivity of ligands derived from the 5-Methoxy-6-(trifluoromethyl)indoline scaffold. Due to a lack of publicly available data on this specific scaffold, this analysis is based on established structure-activity relationships (SAR) of analogous substituted indole and indoline compounds.

The unique combination of a methoxy group at the 5-position and a trifluoromethyl group at the 6-position on the indoline core suggests a nuanced interaction with a range of biological targets, particularly within the G-protein coupled receptor (GPCR) family, such as serotonin receptors.

Expected Receptor Affinity and Selectivity

The pharmacological profile of indoline-based ligands is heavily influenced by the nature and position of their substituents. The 5-methoxy group is a common feature in many neurologically active compounds, often conferring affinity for serotonin and dopamine receptors.[1] The trifluoromethyl group, a powerful electron-withdrawing moiety, is known to enhance metabolic stability and can significantly impact receptor binding affinity and selectivity.[2][3]

Based on the analysis of related compounds, ligands derived from this compound are likely to exhibit significant affinity for various serotonin (5-HT) receptor subtypes. The substitution pattern may lead to a complex selectivity profile, with potential interactions at dopamine and adrenergic receptors as well.

Target ClassExpected AffinityRationalePotential Cross-Reactivity
Serotonin Receptors (5-HT) HighThe 5-methoxyindole core is a well-established pharmacophore for serotonin receptors.[1] The trifluoromethyl group can further modulate affinity and selectivity.High potential for cross-reactivity across 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7).
Dopamine Receptors (D) ModerateStructural similarities to known dopamine receptor ligands.Potential for interaction with D2-like receptors.
Adrenergic Receptors (α, β) Low to ModerateIndole-based structures have been shown to interact with adrenergic receptors, though typically with lower affinity than for serotonergic targets.Possible off-target effects at α1-adrenoceptors.[4]
Other GPCRs PossibleThe lipophilic nature imparted by the trifluoromethyl group can lead to non-specific interactions.[2]Dependent on the specific ligand structure and assay conditions.
Ion Channels LowLess common for this scaffold, but not to be ruled out without specific testing.Unlikely, but requires experimental validation.
Enzymes LowWhile some indole derivatives show enzyme inhibitory activity, it is not the primary expected target class for this scaffold.Dependent on specific ligand modifications.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of novel ligands derived from this compound, a tiered approach involving both binding and functional assays is recommended.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a ligand for a specific receptor.[5] These assays measure the displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.[6]

  • Incubation: A fixed concentration of radioligand and varying concentrations of the test compound are incubated with the receptor-containing membranes.

  • Separation: Bound and free radioligand are separated by rapid filtration.[6]

  • Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

A panel of radioligand binding assays against a broad range of receptors (e.g., a safety panel) is crucial for identifying off-target interactions.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubation Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification) Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Radioligand Binding Assay Workflow

Functional Assays: GTPγS Binding

To determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR, a functional assay is necessary. The GTPγS binding assay is a common method that measures the first step in G-protein activation.[7]

Protocol Outline:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the target GPCR are used.

  • Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically through filtration and scintillation counting.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of the compound are determined from concentration-response curves.[8]

cluster_components Reaction Components cluster_process Assay Process cluster_output Data Output Membranes GPCR-expressing Membranes Incubate Incubation Membranes->Incubate Test_Ligand Test Ligand Test_Ligand->Incubate GDP GDP GDP->Incubate GTPgS [35S]GTPγS GTPgS->Incubate Separate Filtration Incubate->Separate Quantify Scintillation Counting Separate->Quantify EC50 EC50 (Potency) Quantify->EC50 Emax Emax (Efficacy) Quantify->Emax

GTPγS Functional Assay Workflow

Signaling Pathways of Potential Targets

Ligands targeting serotonin receptors can modulate a variety of downstream signaling pathways, depending on the receptor subtype and the G-protein to which it couples. For example, 5-HT1A receptors typically couple to Gi/o, leading to the inhibition of adenylyl cyclase, while 5-HT2A receptors couple to Gq/11, activating phospholipase C.

cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Ligand_1A 5-HT1A Agonist Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_protein_i Gi/o Receptor_1A->G_protein_i Adenylyl_Cyclase Adenylyl Cyclase G_protein_i->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Ligand_2A 5-HT2A Agonist Receptor_2A 5-HT2A Receptor Ligand_2A->Receptor_2A G_protein_q Gq/11 Receptor_2A->G_protein_q PLC Phospholipase C G_protein_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC

Representative Serotonin Receptor Signaling Pathways

Conclusion

While direct experimental data for ligands derived from this compound is not yet available in the public domain, a systematic evaluation based on the known structure-activity relationships of related compounds provides a valuable framework for predicting their cross-reactivity profiles. The combination of the 5-methoxy and 6-trifluoromethyl substituents on an indoline core suggests a high potential for potent and selective activity at serotonin receptors, with possible cross-reactivity at other aminergic GPCRs. Rigorous experimental validation using the described binding and functional assays is essential to fully characterize the pharmacological profile of any novel ligand based on this promising scaffold.

References

Enhancing Metabolic Stability: A Comparative Analysis of Drugs Synthesized with 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic profiles of novel therapeutics. This guide provides a comprehensive comparison of the metabolic stability of drugs synthesized using the 5-Methoxy-6-(trifluoromethyl)indoline scaffold against alternative non-fluorinated and structurally related analogs. By presenting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for optimizing drug design and predicting metabolic fate.

The this compound scaffold is of significant interest in drug discovery due to the combined electronic and steric properties conferred by its substituents. The methoxy group can influence receptor binding and solubility, while the trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group or hydrogen atom that can dramatically improve metabolic stability. The high bond energy of the carbon-fluorine (C-F) bond makes the trifluoromethyl group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism[1][2]. By strategically placing a CF3 group at a potential site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile[1].

Comparative Metabolic Stability Data

Compound IDDescriptionScaffoldKey SubstitutionsTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
Hypothetical Compound A Representative of the target scaffoldThis compound5-MeO, 6-CF3Human Liver MicrosomesExpected to be >60Expected to be Low-
UT-155 Non-fluorinated analogIndazoleUnsubstitutedMouse Liver Microsomes12.35Not Reported[3]
32c CF3-substituted analog of UT-155IndazoleCF3Mouse Liver Microsomes53.711.29 mL/min/mg[3]
5-Fluoroindole Simple fluorinated indoleIndole5-FRat Liver Microsomes144.29.0 mL/min/kg[3]
Compound 4c (Wróbel et al.) Methoxy-substituted indole derivative3-(1H-indol-3-yl)pyrrolidine-2,5-dione5-MeOHuman Liver MicrosomesShowed rapid biotransformationNot Quantified[4]

Analysis of the Data:

The data presented for the indazole analog UT-155 and its trifluoromethylated counterpart, 32c, provides a stark illustration of the metabolic blocking effect of the CF3 group. The half-life in mouse liver microsomes increased more than fourfold with the addition of the trifluoromethyl group[3]. This strongly suggests that a similar, if not more pronounced, effect would be observed for the this compound scaffold, where the CF3 group protects the 6-position of the indoline ring from oxidative metabolism.

Furthermore, the data for 5-fluoroindole demonstrates the general principle of enhanced stability with halogenation[3]. Conversely, indole derivatives with methoxy substitutions, such as compound 4c, have been shown to undergo rapid biotransformation, highlighting the potential metabolic liability of the methoxy group itself (e.g., through O-demethylation)[4][5]. The presence of the CF3 group in the target scaffold can, therefore, be seen as a crucial stabilizing feature that mitigates the potential metabolic instability introduced by the methoxy group.

Experimental Protocols

To ensure the reproducibility and standardization of metabolic stability assessment, detailed experimental protocols are essential. The following is a typical methodology for an in vitro metabolic stability assay using liver microsomes.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive controls by diluting the stock solution in a suitable solvent.

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation)

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic rationale and experimental workflow.

cluster_0 Metabolism of 5-Methoxyindoline (Alternative Scaffold) 5-Methoxyindoline 5-Methoxyindoline CYP450_Oxidation CYP450 Oxidation (e.g., at C6) 5-Methoxyindoline->CYP450_Oxidation O_Demethylation O-Demethylation 5-Methoxyindoline->O_Demethylation Metabolite_1 6-Hydroxy-5-methoxyindoline CYP450_Oxidation->Metabolite_1 Phase_II_Conjugation_1 Phase II Conjugation (Glucuronidation/Sulfation) Metabolite_1->Phase_II_Conjugation_1 Excreted_Metabolite_1 Excreted Metabolite Phase_II_Conjugation_1->Excreted_Metabolite_1 Metabolite_2 5-Hydroxyindoline O_Demethylation->Metabolite_2 Phase_II_Conjugation_2 Phase II Conjugation Metabolite_2->Phase_II_Conjugation_2 Excreted_Metabolite_2 Excreted Metabolite Phase_II_Conjugation_2->Excreted_Metabolite_2 cluster_1 Metabolic Blocking by Trifluoromethyl Group Target_Scaffold This compound CYP450_Oxidation_Blocked CYP450 Oxidation at C6 Blocked Target_Scaffold->CYP450_Oxidation_Blocked O_Demethylation_Possible O-Demethylation (Potential minor pathway) Target_Scaffold->O_Demethylation_Possible No_Metabolism_at_C6 Increased Metabolic Stability CYP450_Oxidation_Blocked->No_Metabolism_at_C6 Metabolite_3 5-Hydroxy-6-(trifluoromethyl)indoline O_Demethylation_Possible->Metabolite_3 Start Start: Prepare Reagents Incubation_Setup Set up incubation: - Liver Microsomes - Test Compound Start->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate with NADPH Pre_incubation->Initiate_Reaction Time_Points Sample at time points (0, 5, 15, 30, 45, 60 min) Initiate_Reaction->Time_Points Terminate_Reaction Terminate with Acetonitrile + IS Time_Points->Terminate_Reaction Centrifuge Centrifuge to pellet protein Terminate_Reaction->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

References

A Comparative Guide to the Pharmacokinetic Properties of Indole and Indoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole and indoline ring systems are foundational scaffolds in medicinal chemistry, each serving as the core of numerous biologically active molecules. While structurally similar—indoline being the saturated counterpart of indole—this subtle difference in hydrogenation can significantly impact their pharmacokinetic profiles, influencing their absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the pharmacokinetic properties of indole versus indoline-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the strategic design of novel therapeutics.

At a Glance: Key Pharmacokinetic Differences

The decision to employ an indole or an indoline scaffold can have profound consequences for the drug-like properties of a molecule. Generally, the less rigid, non-planar structure of the indoline ring can lead to improved physicochemical properties, such as increased aqueous solubility, when compared to the rigid, planar indole nucleus. This fundamental difference often translates into varied pharmacokinetic behaviors.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters from comparative studies of indole and indoline-based compounds. These data highlight the tangible effects of the scaffold choice on the disposition of a drug within an organism.

Pharmacokinetic ParameterIndole Compound ExampleIndoline Compound ExampleKey Observations
Oral Bioavailability (F%) Data not availableData not availableWhile direct comparative bioavailability data is sparse in the reviewed literature, the improved solubility of some indoline derivatives may contribute to better oral absorption.
In Vivo Half-Life (t½) (R)-23l: 4.88 ± 0.61 h (rat)[1](R)-14r: 6.25 ± 0.53 h (rat)[1]In this specific series of α1A-adrenoceptor antagonists, the indoline analog exhibited a longer half-life, suggesting slower elimination.[1]
Area Under the Curve (AUC) (R)-23l: 1856 ± 241 ng·h/mL (rat)[1](R)-14r: 2543 ± 312 ng·h/mL (rat)[1]The indoline derivative demonstrated greater systemic exposure in this comparative study.[1]
Intestinal Permeability (Papp) Tryptanthrin: >32.0 x 10⁻⁶ cm/s (Caco-2)[2]Indolinone derivative: Low recovery, extensive metabolism observed[2]The indole compound, tryptanthrin, showed high permeability, whereas the indolinone derivative underwent significant metabolism in the Caco-2 model, precluding an accurate permeability assessment.[2]
Metabolic Stability (% remaining) Indole-3-carboxamides: Generally less metabolically reactive[3]Indazole-3-carboxamides (indole isosteres): More rapid in vitro clearance[3]Indole scaffolds can be susceptible to oxidative metabolism. However, in a comparative study of indole and indazole-based cannabinoids, the indole derivatives showed greater metabolic stability.[3]
Plasma Protein Binding (%) High (e.g., >88% for some indole-based cannabinoids)[4]Data not availableMany lipophilic indole derivatives exhibit high plasma protein binding.[4] Comparative data for structurally analogous indoline compounds is not readily available in the literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of the pharmacokinetic properties of novel indole and indoline-based compounds.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the in vivo pharmacokinetic profile (t½, AUC) of indole and indoline derivatives following oral administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t½) and area under the curve (AUC).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of indole and indoline compounds using an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Compound Incubation: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are collected from the receiver compartment (B or A, respectively) at various time points over a defined period (e.g., 2 hours).

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor compartment.

Microsomal Stability Assay

Objective: To evaluate the in vitro metabolic stability of indole and indoline compounds in liver microsomes.

Protocol:

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), the test compound, and a buffer solution is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the extent to which indole and indoline compounds bind to plasma proteins.

Protocol:

  • Apparatus Setup: An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Loading: Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Visualizing Compound-Target Interactions

Many indole and indoline-based compounds are developed as inhibitors of signaling pathways, such as those mediated by protein kinases. Understanding the mechanism of action is crucial for rational drug design. The following diagram illustrates a generic workflow for assessing the inhibitory activity of these compounds.

G Workflow for Kinase Inhibitor Screening cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Mechanism of Action cluster_3 Pharmacokinetic Profiling Indole Indole Analogs Kinase_Assay Biochemical Kinase Assay (IC50) Indole->Kinase_Assay Indoline Indoline Analogs Indoline->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Identified Hits Pathway_Analysis Western Blot for Phosphorylated Substrates Cell_Assay->Pathway_Analysis Active Compounds ADME ADME Assays (Permeability, Stability, PPB) Pathway_Analysis->ADME Confirmed Mechanism G Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response Leads to Inhibitor Indole/Indoline Kinase Inhibitor Inhibitor->Kinase Inhibits

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-6-(trifluoromethyl)indoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-6-(trifluoromethyl)indoline, a fluorinated indole derivative utilized in scientific research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

As a compound with a trifluoromethyl group, this compound is classified as a halogenated organic compound. Its disposal requires specific handling to mitigate potential hazards. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not publicly available, the following procedures are based on best practices for the disposal of similar chemical structures and general guidelines for halogenated waste.

Core Principles of Chemical Waste Management

Proper disposal of laboratory waste is not merely a procedural task but a cornerstone of a safe and compliant research environment. Key principles include:

  • Categorization: Accurately identify and segregate chemical waste at the point of generation.

  • Containment: Use appropriate, chemically compatible, and clearly labeled containers.

  • Storage: Designate specific, well-ventilated areas for waste accumulation, ensuring incompatible materials are kept separate.

  • Documentation: Maintain detailed records of waste generation and disposal for regulatory compliance.

Disposal Protocol for this compound

This step-by-step guide outlines the approved procedure for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure appropriate PPE is worn, including:

  • Nitrile or other chemically resistant gloves.
  • Safety glasses or goggles.
  • A fully buttoned laboratory coat.

2. Waste Segregation:

  • Crucially, this compound waste must be segregated as halogenated organic waste .[1][2]

  • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[1][3]

  • Keep it separate from acidic or alkaline waste streams.[3]

3. Waste Collection:

  • Solid Waste:

    • Collect pure this compound, residues, and contaminated solids (e.g., weighing paper, contaminated pipette tips) in a dedicated, clearly labeled, and sealable container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a dedicated, labeled container for halogenated liquid waste .[1]

    • The container, often a plastic carboy, should be clearly marked.[1]

    • Ensure the container has a secure, leak-proof cap.[4]

  • Contaminated Sharps:

    • Dispose of chemically contaminated sharps (e.g., needles, broken glass) in a labeled, puncture-resistant sharps container.[5]

4. Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound".

    • The approximate quantity or concentration.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., irritant, harmful).

5. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be in a well-ventilated area, such as a chemical fume hood or a designated waste cabinet.

  • Ensure the storage area has secondary containment to prevent spills.[4][5]

  • Do not store with incompatible chemicals, particularly strong oxidizing agents or strong acids.

6. Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]

  • Under no circumstances should this compound or its solutions be disposed of down the drain or allowed to evaporate in a fume hood. [2][8] Halogenated organic compounds require high-temperature incineration by a specialized facility.[1]

7. Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol, acetone).

  • The rinsate must be collected and disposed of as halogenated liquid waste.

  • After triple-rinsing, the container can often be disposed of as regular trash after defacing the original label.[8] Consult your institutional guidelines for specific procedures.

Quantitative Data Summary

While specific quantitative data for this compound is not available, general regulatory limits for hazardous waste accumulation in a laboratory setting apply.

ParameterGuideline
Maximum Accumulation Volume in SAATypically up to 55 gallons of total hazardous waste
Maximum Accumulation Time in SAAUp to one year for partially filled containers
Removal Time for Full ContainersWithin three days of becoming full

Note: These are general guidelines. Always refer to your local and institutional regulations for specific limits.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of This compound Waste B Is the waste solid, liquid, or contaminated sharps? A->B C Collect in labeled container for 'Halogenated Solid Waste' B->C Solid D Collect in labeled container for 'Halogenated Liquid Waste' B->D Liquid E Collect in labeled, puncture-resistant 'Chemically Contaminated Sharps' container B->E Sharps F Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment C->F D->F E->F G Is container full or has it reached the accumulation time limit? F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I Continue to accumulate waste in the SAA G->I No I->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-6-(trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 5-Methoxy-6-(trifluoromethyl)indoline. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with a high degree of caution, assuming it may be harmful.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated work area.[1][2][3]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles are required.[2][4] A face shield should also be used when there is a potential for splashes.[1][5][6]
Respiratory Protection RespiratorA full-face respirator with cartridges appropriate for organic vapors and particulates is recommended, especially when handling the solid compound or preparing solutions.[1][3] At a minimum, work must be conducted in a certified chemical fume hood.[4]
Skin Protection GlovesDouble gloving with chemical-resistant nitrile gloves is required.[3][4] Gloves must be inspected before use and changed immediately if contaminated or after 30-60 minutes of use.[3][7]
Lab Coat/SuitA dedicated, fully buttoned lab coat is the minimum requirement.[3][4] For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[3]
Footwear ShoesClosed-toe shoes are mandatory.[4][8] Chemical-resistant boots are recommended for added protection.[9]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][10]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.[3]

    • Cover the work surface with absorbent, disposable bench paper.[3]

    • Assemble all necessary equipment and reagents before commencing the experiment.[3]

    • Don all required PPE as outlined in the table above.[3]

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood.[3] Use a dedicated spatula and weighing vessel.

    • Handle all solutions containing the compound with the same level of precaution as the solid.[3]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.[3]

    • Wipe down the work surface of the fume hood.[3]

    • Dispose of all contaminated waste as described in the disposal plan below.[3]

    • Carefully remove PPE, avoiding cross-contamination.[3]

    • Wash hands thoroughly with soap and water.[5][11]

Spill Response Plan

For a small spill: [12]

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

For a large spill: [12]

  • Evacuate the immediate area.

  • Alert your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.[3]

  • Waste Categorization: Waste containing trifluoromethyl compounds must be treated as hazardous waste.[12] As a halogenated organic compound, it requires separate disposal in designated "Halogenated Organic Waste" containers.[4]

  • Solid Waste:

    • Includes contaminated consumables such as gloves, bench paper, and disposable labware.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Liquid Waste:

    • Includes reaction byproducts, contaminated solvents, and cleaning materials.

    • Collect in a dedicated, clearly labeled, and sealed "Halogenated Organic Liquid" waste container.[4][12]

    • Do not mix with other waste streams.

  • Disposal Procedure: Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a certified waste management company.[12] Never dispose of this chemical down the drain.[4]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Cover Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Solid in Hood prep4->handle1 Proceed to Handling handle2 Prepare Solution in Hood handle1->handle2 post1 Clean Equipment in Hood handle2->post1 Experiment Complete post2 Wipe Down Work Surface post1->post2 post3 Segregate Waste post2->post3 post4 Remove PPE post3->post4 disp1 Solid Waste (Halogenated) post3->disp1 disp2 Liquid Waste (Halogenated) post3->disp2 post5 Wash Hands post4->post5 disp3 Follow Institutional Protocol disp1->disp3 disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-6-(trifluoromethyl)indoline
Reactant of Route 2
5-Methoxy-6-(trifluoromethyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.